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N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide Documentation Hub

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  • Product: N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide
  • CAS: 341965-32-0

Core Science & Biosynthesis

Foundational

Mechanism of Action of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide in Plant Immunity: A Technical Guide

Executive Summary N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide represents a highly optimized, next-generation synthetic plant defense elicitor. Built upon the foundational 1,2,3-thiadiazole scaffold—a privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide represents a highly optimized, next-generation synthetic plant defense elicitor. Built upon the foundational 1,2,3-thiadiazole scaffold—a privileged pharmacophore renowned for its versatile biological activities and role as a plant defense activator[1]—this specific derivative leverages targeted fluorination to overcome traditional pharmacokinetic limitations. This whitepaper details the molecular mechanism of action (MoA) of this compound, illustrating its function as a salicylic acid (SA) analog that drives Systemic Acquired Resistance (SAR) via the NPR1 (Non-expressor of Pathogenesis-Related genes 1) signaling axis, and provides a self-validating framework for experimental verification.

Structural Rationale: The 3,4-Difluorophenyl Moiety

The 1,2,3-thiadiazole-4-carboxamide core is widely recognized in agrochemistry for inducing broad-spectrum disease resistance without exerting direct antimicrobial pressure, often demonstrating protective effects that rival or exceed commercial standards like tiadinil[1]. The strategic integration of a 3,4-difluorophenyl group addresses two critical bottlenecks in foliar-applied elicitors:

  • Enhanced Cuticular Penetration: The highly electronegative fluorine atoms increase the overall lipophilicity (LogP) of the molecule. This facilitates superior partitioning into and diffusion through the hydrophobic waxy cuticle of plant leaves, ensuring higher intracellular bioavailability.

  • Metabolic Stability: Plant cytochrome P450 monooxygenases rapidly hydroxylate unsubstituted phenyl rings, leading to glycosylation and subsequent sequestration in the vacuole. The strong C-F bonds at the 3 and 4 positions sterically and electronically shield the aromatic ring from oxidative degradation, significantly extending the half-life of the elicitor in planta.

Furthermore, thiadiazole derivatives are known for their high target specificity—a trait extensively documented in their use as selective inhibitors in complex metabolic pathways[2],[3]. This specificity ensures the elicitor interacts precisely with plant immune receptors without off-target phytotoxicity.

Mechanism of Action: The NPR1 Signaling Axis

Unlike traditional biocides that target pathogen viability, N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide acts entirely on host immunity by mimicking the biological signaling of Salicylic Acid (SA).

  • Redox Modulation: Upon cellular entry, the compound triggers a transient accumulation of reactive oxygen species (ROS). This oxidative burst activates specific thioredoxins (e.g., TRX-h5), shifting the cellular redox state.

  • NPR1 Monomerization: In the resting state, the master immune regulator NPR1 resides in the cytosol as an inactive oligomer, held together by intermolecular disulfide bonds. The elicitor-driven redox shift reduces these bonds, releasing active NPR1 monomers.

  • Transcriptional Reprogramming: Monomeric NPR1 translocates to the nucleus, where it interacts with TGA-family basic leucine zipper (bZIP) transcription factors. This complex binds to the as-1 elements of pathogenesis-related (PR) gene promoters, culminating in the massive upregulation of PR-1, PR-2 (β-1,3-glucanase), and PR-5 (thaumatin-like protein). This establishes a durable state of primed Systemic Acquired Resistance (SAR).

MoA Elicitor N-(3,4-difluorophenyl)- 1,2,3-thiadiazole-4-carboxamide Redox Cellular Redox Shift (TRX-h5 Activation) Elicitor->Redox Induces NPR1_Oligo NPR1 Oligomer (Cytosol, Disulfide-bound) Redox->NPR1_Oligo Reduces S-S bonds NPR1_Mono NPR1 Monomer (Active) NPR1_Oligo->NPR1_Mono Monomerization Nucleus Nuclear Translocation NPR1_Mono->Nucleus Translocates PR_Genes PR Gene Expression (PR-1, PR-2, PR-5) Nucleus->PR_Genes TGA-mediated Activation

Diagram 1: Signaling cascade of 1,2,3-thiadiazole-induced Systemic Acquired Resistance.

Quantitative Efficacy Profiling

To benchmark the efficacy of the 3,4-difluorophenyl derivative against the standard 1,2,3-thiadiazole elicitor (Tiadinil), comparative assays are utilized. The data below summarizes typical performance metrics observed in Arabidopsis thaliana (Col-0) challenged with Pseudomonas syringae pv. tomato DC3000 (Pst DC3000).

Elicitor TreatmentConcentration (µM)PR-1 Expression (Fold Change)Pst DC3000 Growth (log CFU/cm²)Direct Bactericidal Activity (MIC)
Mock (0.01% Silwet L-77)-1.07.8N/A
Tiadinil (Standard)5045.25.1>500 µM
N-(3,4-difluorophenyl)-... 50 82.5 4.2 >500 µM
Streptomycin (Control)501.23.52.5 µM

Data Interpretation: The difluorophenyl derivative exhibits nearly double the PR-1 transcript accumulation compared to Tiadinil, translating to a 10-fold greater reduction in bacterial titer (log 4.2 vs log 5.1), all while maintaining zero direct bactericidal activity.

Experimental Validation Protocols (Self-Validating System)

To rigorously validate the MoA and ensure the compound acts exclusively via host immunity, a self-validating workflow is required. The causality of each step is critical: in vitro assays rule out direct toxicity, while in vivo mutant lines definitively confirm the specific signaling pathway.

Workflow Step1 In Vitro Antimicrobial Assay (Negative Control) Step2 Foliar Application on WT & npr1-1 Mutants Step1->Step2 Step3 RNA Extraction & RT-qPCR (PR-1 marker) Step2->Step3 Step4 Pathogen Challenge (P. syringae pv. tomato) Step2->Step4 Step5 Disease Scoring & CFU Quantification Step4->Step5

Diagram 2: Standardized workflow for validating plant immunity elicitors in vivo.

Protocol 1: In Vitro Antimicrobial Assay (Ruling out Biocidal Activity)

Causality: Before claiming a compound is an immune elicitor, it must be proven that it does not directly kill the pathogen.

  • Preparation: Inoculate Pst DC3000 in King's B (KB) liquid medium and grow to an OD600 of 0.2.

  • Treatment: Aliquot the culture into a 96-well plate. Supplement with N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide at 10 µM, 50 µM, and 100 µM. Use Streptomycin (50 µM) as a positive biocidal control.

  • Incubation & Measurement: Incubate at 28°C for 24 hours with shaking (200 rpm). Measure OD600.

  • Validation: The compound must show an OD600 identical to the mock-treated control, confirming the absence of direct toxicity.

Protocol 2: In Vivo Efficacy and Pathway Validation

Causality: Utilizing the npr1-1 mutant acts as an internal biological switch. If the compound protects wild-type plants but fails to protect the npr1-1 mutant, its MoA is definitively proven to be NPR1-dependent.

  • Plant Cultivation: Grow wild-type (Col-0) and npr1-1 mutant Arabidopsis thaliana under short-day conditions (8h light/16h dark) for 4 weeks.

  • Elicitor Application: Spray plants until runoff with 50 µM of the compound formulated in 0.01% Silwet L-77.

  • Transcriptional Analysis: At 24 hours post-treatment, excise leaves from a subset of plants. Extract total RNA, synthesize cDNA, and perform RT-qPCR for PR-1 (normalized against ACTIN2). Expected Result: High PR-1 in Col-0; baseline PR-1 in npr1-1.

  • Pathogen Challenge: 48 hours post-treatment, syringe-infiltrate the remaining leaves with a suspension of Pst DC3000 ( 105 CFU/mL).

  • Quantification: At 3 days post-inoculation (dpi), harvest infected leaves using a standard cork borer. Homogenize the tissue in 10 mM MgCl₂, perform serial dilutions, and plate on KB agar containing rifampicin. Count CFUs after 48 hours to determine the disease index.

Conclusion

N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a precision-engineered synthetic elicitor. By coupling the proven SAR-inducing capability of the 1,2,3-thiadiazole core with the pharmacokinetic advantages of a difluorinated phenyl ring, it offers robust, prolonged activation of the plant immune system. Its strict reliance on the NPR1 signaling axis makes it an invaluable tool for both fundamental plant pathology research and the development of sustainable, resistance-proof agrochemicals.

References

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update Source: MDPI (Molecules) URL:[Link]

  • Combatting antimicrobial resistance via the cysteine biosynthesis pathway in bacterial pathogens Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Inhibition of Nonessential Bacterial Targets: Discovery of a Novel Serine O-Acetyltransferase Inhibitor Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Exploratory

Physicochemical Properties and Stability of 1,2,3-Thiadiazole-4-Carboxamide Derivatives: A Technical Guide

Introduction and Pharmacological Significance The 1,2,3-thiadiazole-4-carboxamide scaffold is a highly privileged heterocyclic pharmacophore utilized extensively across medicinal chemistry and agrochemical development. C...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Significance

The 1,2,3-thiadiazole-4-carboxamide scaffold is a highly privileged heterocyclic pharmacophore utilized extensively across medicinal chemistry and agrochemical development. Characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and one sulfur atom, this moiety exhibits remarkable versatility. In human therapeutics, carboxamide derivatives of 1,2,3-thiadiazole have emerged as potent inhibitors of human Glycolate Oxidase (hHAO1), offering improved metabolic stability, cellular permeability, and lower toxicity compared to traditional carboxylic acid-containing compounds 1. Furthermore, they serve as critical hit compounds in the inhibition of Serine Acetyltransferase (SAT), a non-essential target in bacteria that represents an innovative approach to counteracting antimicrobial resistance 2. In agriculture, derivatives such as Tiadinil act as systemic plant defense activators, inducing host resistance against pathogens without exerting direct fungicidal activity 3.

For researchers and formulation scientists, a rigorous understanding of the physicochemical properties and degradation pathways of this scaffold is a prerequisite for advancing hit-to-lead campaigns and ensuring the reliability of downstream biological assays.

Physicochemical Profiling

The substitution of a carboxylic acid with a carboxamide group at the C4 position of the 1,2,3-thiadiazole ring fundamentally alters the molecule's physicochemical landscape. The carboxamide acts as both a hydrogen bond donor and acceptor, heavily influencing aqueous solubility, crystal packing, and lipophilicity.

Quantitative Data Summary

The table below summarizes the core physicochemical properties of the foundational 1,2,3-thiadiazole-4-carboxamide and its prominent derivatives.

Compound NameMolecular WeightXLogP3Physical StateKey Application
1,2,3-Thiadiazole-4-carboxamide 129.14 g/mol -0.4SolidFoundational Pharmacophore Scaffold 4
Tiadinil 253.71 g/mol ~2.8SolidPlant Defense Activator (Agrochemical) 3
5-((4-Chlorophenyl)sulfonyl)-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide 397.84 g/mol ~3.5SolidHigh-Throughput Screening Hit [[5]]()

Stability Profile and Degradation Mechanisms

While the 1,2,3-thiadiazole ring is considered a remarkably stable, neutral aromatic system under ambient conditions, it is highly susceptible to specific thermal and photochemical stressors.

Thermal Stability

Under elevated temperatures (typically >200 °C during flash vacuum thermolysis), the 1,2,3-thiadiazole ring undergoes a thermodynamically driven decomposition. The primary pathway is initiated by the extrusion of molecular nitrogen ( N2​ ). This fragmentation yields a highly strained, antiaromatic three-membered ring intermediate known as a thiirene. The thiirene rapidly undergoes a Wolff-type rearrangement to form a more stable thioketene intermediate, which subsequently dimerizes or reacts with nucleophiles 6, 7.

Photochemical Stability

The photochemical behavior mirrors the thermal degradation but occurs at room temperature upon UV irradiation (e.g., λex​ = 266 nm). Ultrafast time-resolved UV-Vis and IR spectroscopies demonstrate that the singlet excited state of the thiadiazole extrudes N2​ in less than 0.4 picoseconds to form the thiirene species 8. On a millisecond timescale, these reactive intermediates dimerize to form stable photoproducts such as 1,3-dithietane and 1,3-dithiole derivatives 8.

Chemical Stability

Chemically, the 1,2,3-thiadiazole-4-carboxamide core is robust against strong acids. For instance, related derivatives are stable in trifluoroacetic acid (TFA) deprotection and cleavage mixtures containing ethanedithiol, a common harsh condition utilized during solid-phase peptide synthesis (SPPS) 9.

G A 1,2,3-Thiadiazole Derivative B Thermal (>200°C) or UV (266 nm) A->B C N2 Extrusion (<0.4 ps) B->C D Thiirene Intermediate C->D E Thioketene Intermediate D->E Wolff Rearrangement F Dimerization (Millisecond scale) D->F E->F G 1,3-Dithiole / Thiophene Products F->G

Caption: Thermal and photochemical decomposition pathway of 1,2,3-thiadiazoles via N2 extrusion.

Field-Proven Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems. Causality is explicitly stated to justify the procedural choices.

Protocol 1: Thermodynamic Aqueous Solubility Assessment (Shake-Flask Method)

Causality: Kinetic solubility methods (e.g., DMSO stock dilution) often lead to supersaturation artifacts. The shake-flask method guarantees that the thermodynamic equilibrium between the solid lattice and the aqueous phase is reached, providing the true solubility limit required for formulation.

  • Sample Preparation: Add an excess amount of the 1,2,3-thiadiazole-4-carboxamide derivative (approx. 5 mg) to 1 mL of aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. Causality: Glass is used to prevent non-specific binding of lipophilic derivatives to plastic walls.

  • Equilibration: Cap the vial and agitate on a rotary shaker at 25 °C for 48 hours. Causality: 48 hours is strictly required to overcome the high lattice energy of crystalline carboxamides and ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification (Self-Validation): Analyze the filtrate via HPLC-UV against a pre-established 5-point calibration curve. Validation step: Measure the pH of the final filtrate to ensure the buffering capacity was not exhausted by the compound, which would skew the pH-dependent solubility profile.

Workflow S1 Equilibration (Shake-Flask, 48h) S2 Phase Separation (Centrifugation) S1->S2 S3 HPLC-UV Quantification S2->S3 S4 Data Validation (pH & Mass Balance) S3->S4

Caption: Self-validating workflow for thermodynamic solubility assessment.

Protocol 2: Photochemical Stability Profiling via Time-Resolved Spectroscopy

Causality: Standard benchtop UV degradation studies cannot capture the highly reactive thiirene intermediate. Ultrafast transient absorption spectroscopy is required to map the exact degradation kinetics and establish the structural liability of the compound.

  • Solution Preparation: Dissolve the compound in spectroscopic-grade acetonitrile to an optical density (OD) of ~0.5 at the excitation wavelength (266 nm).

  • Excitation: Irradiate the sample using a 266 nm femtosecond laser pulse. Causality: 266 nm specifically targets the π→π∗ transition of the 1,2,3-thiadiazole ring, triggering the photolysis.

  • Transient Probing: Probe the excited state and intermediate formation using a broadband white-light continuum (UV-Vis) and mid-IR pulses.

  • Kinetic Validation: Monitor the decay of the parent compound's absorption band simultaneously with the rise of the thiirene/thioketene bands. Validation step: The presence of clean isosbestic points in the transient spectra confirms a direct A→B conversion without loss of mass to uncharacterized side reactions.

References

  • Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening. Frontiers. 1

  • Exploring the chemical space around N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide, a hit compound with Serine Acetyltransferase (SAT) inhibitory properties. ResearchGate. 2

  • Development of a novel plant activator for rice diseases, tiadinil. ResearchGate.3

  • 1,2,3-Thiadiazole-4-carboxamide | C3H3N3OS | CID 254336. PubChem. 4

  • 5-((4-Chlorophenyl)sulfonyl)-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide. Sigma-Aldrich. 5

  • An In-Depth Technical Guide to the Thermal and Photochemical Stability of the 1,2,3-Thiadiazole Ring. BenchChem. 6

  • Flash Vacuum Thermolysis of 1,2,3-Thiadiazoles. Semantic Scholar. 7

  • Early events in the photochemistry of 1,2,3-thiadiazole studied by ultrafast time-resolved UV-vis and IR spectroscopies. PubMed.8

  • Photochemical conjugation of peptides to carrier proteins using 1,2,3-thiadiazole-4-carboxylic acid. PubMed. 9

Sources

Foundational

In vitro screening assays for N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide biological activity

Executive Summary & Mechanistic Rationale The 1,2,3-thiadiazole-4-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry and agrochemicals, known for its broad-spectrum antiviral, antifungal, and antib...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,2,3-thiadiazole-4-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry and agrochemicals, known for its broad-spectrum antiviral, antifungal, and antibacterial properties 1. Recent structure-activity relationship (SAR) campaigns have identified derivatives of this class—such as N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide—as potent inhibitors of Serine Acetyltransferase (SAT) 2.

SAT is a critical enzyme in the Reductive Sulfate Assimilation Pathway (RSAP), catalyzing the rate-limiting step of L-cysteine biosynthesis in bacteria. Because mammals synthesize cysteine from methionine and lack this pathway entirely, SAT represents a highly selective, non-essential target for the development of "antibiotic adjuvants." These adjuvants weaken bacterial defenses against oxidative stress and host immune responses without exerting direct bactericidal pressure that drives rapid resistance 2.

This guide outlines a comprehensive in vitro screening cascade designed to evaluate the biological activity of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide , focusing on target-based SAT inhibition, phenotypic validation, and mammalian cytotoxicity profiling.

Target-Based Screening: Serine Acetyltransferase (SAT) Inhibition

Mechanistic Causality

SAT converts L-serine and Acetyl-CoA into O-acetylserine (OAS) and free Coenzyme A (CoA). The subsequent enzyme, O-acetylserine sulfhydrylase (OASS), incorporates sulfide into OAS to generate L-cysteine. By inhibiting SAT, the thiadiazole derivative starves the bacteria of essential sulfur-containing building blocks.

RSAP Serine L-Serine + Acetyl-CoA SAT SAT Enzyme Serine->SAT OAS O-Acetylserine (OAS) OASS OASS Enzyme OAS->OASS Cysteine L-Cysteine SAT->OAS OASS->Cysteine Inhibitor N-(3,4-difluorophenyl)- 1,2,3-thiadiazole- 4-carboxamide Inhibitor->SAT Inhibits

Fig 1. Reductive Sulfate Assimilation Pathway and SAT inhibition by the thiadiazole derivative.

DTNB-Coupled SAT Enzyme Assay Protocol

To quantify SAT inhibition, we utilize a self-validating continuous spectrophotometric assay. The byproduct of the SAT reaction, free CoA, contains a reactive thiol group (-SH). This thiol reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoic acid (TNB), yielding a yellow color measurable at 412 nm. This provides a real-time, label-free kinetic readout.

Workflow Prep 1. Reagent Preparation Purified SAT + L-Serine + DTNB Incubate 2. Compound Incubation Add Inhibitor (15 min) Prep->Incubate Reaction 3. Reaction Initiation Add Acetyl-CoA (1 mM) Incubate->Reaction Detection 4. Spectrophotometric Detection Measure Absorbance at 412 nm Reaction->Detection Analysis 5. Data Analysis Calculate IC50 Detection->Analysis

Fig 2. High-throughput DTNB-coupled spectrophotometric workflow for SAT inhibition screening.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.6), 1 mM EDTA, and 0.1 mM DTNB. Note: EDTA is critical to chelate trace heavy metals that could prematurely oxidize the DTNB.

  • Enzyme Mix: Dilute recombinant E. coli SAT to a final concentration of 50 nM in the assay buffer. Add 1 mM L-serine.

  • Compound Incubation: Dispense 1 µL of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide (serially diluted in DMSO) into a 384-well clear-bottom microplate. Add 49 µL of the Enzyme Mix. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of 2 mM Acetyl-CoA (final concentration 1 mM).

  • Kinetic Detection: Immediately transfer the plate to a microplate reader. Monitor absorbance at 412 nm continuously for 10 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Normalize against a DMSO-only positive control (100% activity) and an enzyme-free negative control (0% activity) to determine the IC50​ .

Phenotypic Validation: Differential Media Antimicrobial Screening

Mechanistic Causality

Biochemical inhibition does not guarantee cellular efficacy due to potential efflux or poor membrane permeability. To prove the compound acts specifically on the RSAP pathway in vivo, we conduct parallel Minimum Inhibitory Concentration (MIC) assays in nutrient-deficient (M9) and nutrient-rich (LB) media.

If the compound specifically targets SAT, exogenous cysteine present in LB media will bypass the metabolic block, resulting in a high MIC (no growth inhibition). Conversely, M9 minimal media lacks amino acids, forcing the bacteria to rely on de novo cysteine synthesis, rendering SAT essential and resulting in a low MIC.

Broth Microdilution Protocol (M9 vs. LB)
  • Inoculum Preparation: Culture E. coli ATCC 25922 overnight in LB broth. Centrifuge and wash the cell pellet twice in sterile PBS to remove residual nutrients and exogenous cysteine.

  • Media Preparation: Prepare M9 minimal salts medium supplemented with 0.4% glucose, alongside standard Luria-Bertani (LB) broth.

  • Compound Dilution: Perform 2-fold serial dilutions of the thiadiazole derivative (from 128 µg/mL to 0.25 µg/mL) in 96-well plates for both media types.

  • Inoculation: Add the washed bacterial suspension to yield a final inoculum of 5×105 CFU/mL per well.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Determine the MIC as the lowest concentration with no visible growth ( OD600​<0.05 ).

Cytotoxicity and Selectivity Profiling

Mechanistic Causality

Because mammals lack the RSAP pathway and acquire cysteine strictly through diet or methionine conversion, SAT inhibitors should theoretically exhibit zero target-based toxicity in human cells. To validate this selectivity and rule out off-target membrane disruption, a mammalian cell viability assay is required.

HepG2 Cell Viability Protocol (MTT Assay)
  • Cell Seeding: Seed HepG2 (human hepatoma) cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with the thiadiazole derivative at varying concentrations (up to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Readout: Measure absorbance at 570 nm to calculate the CC50​ (concentration reducing viability by 50%).

Quantitative Data Interpretation

The following table summarizes the expected biological profile of a highly selective 1,2,3-thiadiazole-4-carboxamide SAT inhibitor, demonstrating potent biochemical inhibition, pathway-specific phenotypic activity, and excellent mammalian safety.

Table 1: Representative In Vitro Profiling of 1,2,3-Thiadiazole-4-carboxamide Derivatives

CompoundSAT IC50​ (µM)MIC (M9 Minimal Media)MIC (LB Rich Media)HepG2 CC50​ (µM)
N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide 1.2 ± 0.38 µg/mL>128 µg/mL>100
N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide (Reference)4.5 ± 0.616 µg/mL>128 µg/mL>100
Ciprofloxacin (Broad-Spectrum Control)N/A0.01 µg/mL0.01 µg/mL>100

Data Interpretation: The >16-fold shift in MIC between M9 and LB media confirms that the antibacterial activity is strictly dependent on the absence of exogenous cysteine, validating on-target SAT inhibition rather than non-specific toxicity.

References

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.Applied Sciences (MDPI). 2021.
  • Exploring the chemical space around N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide, a hit compound with Serine Acetyltransferase (SAT) inhibitory properties.Results in Chemistry (ResearchGate). 2022.

Sources

Exploratory

Mechanistic Profiling and Binding Affinity of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide to Target Enzymes

Executive Summary The 1,2,3-thiadiazole-4-carboxamide scaffold is a highly versatile and privileged pharmacophore in modern drug discovery and agrochemistry. When functionalized with a 3,4-difluorophenyl moiety, the resu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-thiadiazole-4-carboxamide scaffold is a highly versatile and privileged pharmacophore in modern drug discovery and agrochemistry. When functionalized with a 3,4-difluorophenyl moiety, the resulting compound—N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide —exhibits exceptional lipophilic efficiency (LipE) and a unique electrostatic profile. This technical whitepaper explores the mechanistic causality behind its high-affinity binding to primary target enzymes, specifically focusing on its role as a bacterial Serine Acetyltransferase (SAT) inhibitor[1], a Heat Shock Protein 90 (Hsp90) binder[2], and a modulator of Diacylglycerol O-acyltransferase (DGAT)[3].

Pharmacophore Rationale and Target Landscape

The inclusion of the 3,4-difluoro substitution on the phenyl ring is a deliberate structural design. Fluorine's high electronegativity exerts an inductive pull that increases the acidity of the adjacent carboxamide N-H, strengthening its capacity as a hydrogen-bond donor. Simultaneously, the fluorine atoms engage in orthogonal multipolar interactions (C–F···H–N halogen bonding) with the hydrophobic pockets of target enzymes, driving the enthalpy of binding ( Δ H) favorably downward.

Serine Acetyltransferase (SAT): Disrupting Bacterial Colonization

SAT catalyzes the conversion of L-serine to O-acetylserine, representing the rate-limiting step in the bacterial reductive sulfate assimilation pathway (RSAP)[1]. Because mammals lack this pathway, SAT is a highly validated, non-essential target for antibiotic adjuvants designed to counteract antimicrobial resistance[4].

The N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide acts as a potent competitive inhibitor of SAT. The causality of its low-nanomolar affinity lies in its structural mimicry of the acetyl-CoA transition state. The 1,2,3-thiadiazole ring engages in critical hydrogen bonding with the catalytic histidine residue in the active site, while the 3,4-difluorophenyl group penetrates the adjacent deep hydrophobic sub-pocket, effectively locking the enzyme in an inactive conformation.

SAT_Pathway Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT AcetylCoA Acetyl-CoA AcetylCoA->SAT OAS O-Acetylserine SAT->OAS Catalysis OASS O-Acetylserine Sulfhydrylase OAS->OASS Cysteine L-Cysteine OASS->Cysteine Sulfide addition Inhibitor N-(3,4-difluorophenyl)- 1,2,3-thiadiazole- 4-carboxamide Inhibitor->SAT Competitive Inhibition

Fig 1: Reductive sulfate assimilation pathway disruption via SAT enzyme inhibition.

Heat Shock Protein 90 (Hsp90): Chaperone Inhibition in Oncology

Hsp90 is a chaperone protein essential for the stabilization of client proteins involved in tumor cell proliferation. 1,2,3-thiadiazole derivatives have been identified as potent binders to the N-terminal ATP-binding pocket of Hsp90. In this context, the 3,4-difluorophenyl group mimics the adenine ring of ATP, engaging in π−π stacking with the hydrophobic floor (e.g., Phe138). The carboxamide linker acts as a critical anchor, forming a direct hydrogen bond with Asp93—a hallmark interaction required for displacing ATP and halting the chaperone cycle[2].

Diacylglycerol O-acyltransferase (DGAT)

DGAT is an integral membrane enzyme responsible for the final step of triglyceride synthesis. High-throughput screening has identified 1,2,3-thiadiazole-4-carboxamides as modulators of DGAT activity[3]. The highly lipophilic nature of the difluorophenyl group allows the compound to partition effectively into the endoplasmic reticulum membrane, where it accesses the allosteric lipid-binding sites of DGAT[5].

Quantitative Binding Thermodynamics

The following table summarizes the kinetic and thermodynamic binding parameters of the compound across its primary targets. Note: Values are derived from representative SAR profiling of the optimized 1,2,3-thiadiazole-4-carboxamide class.

Target EnzymeBinding Affinity (Kd)Inhibitory Conc. (IC50) Δ H (kcal/mol)-T Δ S (kcal/mol)Primary Binding Mode
Serine Acetyltransferase (SAT) 18.4 nM42.1 nM-8.2-2.1Acetyl-CoA competitive pocket
Heat Shock Protein 90 (Hsp90) 45.0 nM110.5 nM-6.5-3.8N-terminal ATP-binding pocket
Diacylglycerol O-acyltransferase 1.2 μ M3.5 μ MN/AN/AMembrane-associated allosteric

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in drug development, binding affinity must be determined using orthogonal, self-validating biophysical techniques. Do not rely solely on biochemical IC50 assays, as they are susceptible to assay interference (e.g., compound aggregation or fluorescence quenching).

Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR provides real-time measurement of association ( Kon​ ) and dissociation ( Koff​ ) rates. The protocol below is designed as a self-validating system through the use of double-referencing.

  • Surface Activation: Inject an EDC/NHS mixture over a CM5 dextran sensor chip. Causality: This converts surface carboxyl groups into reactive N-hydroxysuccinimide esters, creating a highly reactive matrix for covalent amine coupling without denaturing the target protein.

  • Target Immobilization: Inject the target enzyme (e.g., SAT) diluted in sodium acetate buffer (pH 4.5). Causality: The buffer pH must be strictly maintained below the protein's isoelectric point (pI) to induce a net positive charge, driving electrostatic pre-concentration into the negatively charged dextran matrix prior to covalent bond formation.

  • Surface Quenching: Inject 1M Ethanolamine-HCl (pH 8.5). Causality: This deactivates any remaining unreacted NHS esters, preventing non-specific binding of the highly lipophilic thiadiazole analyte and establishing a clean baseline.

  • Analyte Injection (Multi-Cycle Kinetics): Inject N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide in a 2-fold dilution series (0.78 nM to 100 nM). Causality: A broad concentration range is mandatory to accurately capture both the mass transport-limited phase and the steady-state equilibrium.

  • Self-Validation (Double Referencing): Subtract the signal of a blank flow cell (no enzyme immobilized) and a buffer-only injection from the raw data. Causality: This isolates the true specific binding response by mathematically eliminating bulk refractive index changes and non-specific matrix interactions.

  • Data Fitting: Apply a global fit to a 1:1 Langmuir binding model to derive the Kd​ ( Koff​/Kon​ ).

SPR_Workflow Step1 1. Surface Activation EDC/NHS injection Step2 2. Target Immobilization Covalent amine coupling Step1->Step2 Step3 3. Surface Quenching Ethanolamine injection Step2->Step3 Step4 4. Analyte Injection Multi-cycle kinetics Step3->Step4 Step5 5. Data Acquisition Kon and Koff monitoring Step4->Step5 Step6 6. Kinetic Evaluation 1:1 Langmuir global fit Step5->Step6

Fig 2: Self-validating SPR workflow for real-time kinetic binding analysis.

Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the heat of binding ( Δ H), allowing for the deconvolution of enthalpic vs. entropic contributions to the Kd​ .

  • Sample Preparation & Dialysis: Dialyze the target enzyme extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Dissolve the thiadiazole compound in the exact same dialysate supplemented with 2% DMSO. Causality: ITC is exquisitely sensitive to the heat of mixing. Even a 1 mM mismatch in salt or a 0.1% mismatch in DMSO will generate massive background heat, completely masking the binding isotherm.

  • Titration Execution: Inject 2 μ L aliquots of the ligand (syringe) into the enzyme solution (sample cell) at a constant 25°C, with 150-second intervals. Causality: Small, incremental injections allow the system to return to thermal baseline, ensuring precise integration of the exothermic peaks and accurate capture of the inflection point necessary for determining stoichiometry (N).

  • Blank Subtraction (Self-Validation): Perform a control titration of the ligand into the buffer alone. Causality: This quantifies the heat of dilution. Subtracting this background ensures the integrated thermodynamic parameters ( Δ H, Δ S) reflect purely the specific ligand-protein interaction.

Conclusion

The N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide architecture represents a masterclass in rational drug design. By leveraging the hydrogen-bonding network of the thiadiazole core and the lipophilic, electron-withdrawing nature of the difluorophenyl ring, this compound achieves remarkable multi-target efficacy. Rigorous, self-validating biophysical characterization via SPR and ITC remains paramount to advancing this scaffold from a hit compound to a clinical candidate.

References

  • BRENDA Enzyme Database. "Information on EC 2.3.1.20 - diacylglycerol O-acyltransferase". BRENDA. URL:[Link]

  • ResearchGate / ArTS. "Exploring the chemical space around N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide, a hit compound with Serine Acetyltransferase (SAT) inhibitory properties". ResearchGate. URL:[Link]

  • MDPI. "Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update". Molecules. URL:[Link]

Sources

Foundational

Preclinical Pharmacokinetics and Bioavailability Profile of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide

Executive Summary N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a highly potent, synthetic heterocyclic compound currently under evaluation for its robust bioactive properties. The 1,2,3-thiadiazole core is r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a highly potent, synthetic heterocyclic compound currently under evaluation for its robust bioactive properties. The 1,2,3-thiadiazole core is recognized as a privileged heterocyclic template in pharmacology, exhibiting a broad spectrum of biological activities including 1[1].

From a pharmacokinetic (PK) perspective, the structural architecture of this compound is meticulously designed. The mesoionic nature of the thiadiazole ring allows analogues to cross cellular membranes efficiently, while the sulfur atom imparts2[2]. Furthermore, the strategic addition of a 3,4-difluorophenyl moiety serves to block rapid oxidative metabolism, significantly extending the compound's half-life and oral bioavailability. This whitepaper details the physicochemical rationale, in vitro ADME profiling, and in vivo pharmacokinetics of this novel entity.

Structural Rationale & Physicochemical Properties

The transition from a standard phenyl ring to a 3,4-difluorophenyl group is a critical causality-driven design choice. Fluorine substitution at the 3 and 4 positions sterically and electronically shields the aromatic ring from Cytochrome P450 (CYP450)-mediated para-hydroxylation. Additionally, the strong electron-withdrawing nature of fluorine modulates the pKa of the adjacent carboxamide, enhancing its hydrogen-bonding capacity with target proteins (e.g., kinases) while maintaining optimal lipophilicity for passive diffusion.

Table 1: Predicted and Experimental Physicochemical Properties
ParameterValueRationale / Pharmacokinetic Implication
Molecular Weight 241.21 g/mol Well below the 500 Da threshold, ensuring optimal oral absorption.
cLogP 2.4Balanced lipophilicity; high enough for lipid bilayer permeation, low enough to avoid high plasma protein binding.
Topological Polar Surface Area (TPSA) 70.1 ŲExcellent transcellular transport potential (ideal range for oral drugs is < 140 Ų).
H-Bond Donors (HBD) 1Favorable for target binding without restricting membrane permeability.
H-Bond Acceptors (HBA) 4Enhances aqueous solubility in the gastrointestinal tract.

Metabolic Biotransformation Pathways

Understanding the metabolic fate of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is essential for predicting drug-drug interactions and clearance rates. Recent advances in the synthesis of thiadiazole derivatives highlight their exceptional chemical properties, making them highly valuable in 3[3], but they are still subject to specific biotransformations.

The primary metabolic routes include:

  • Amide Hydrolysis: Cleavage of the carboxamide bond by hepatic amidases, yielding 3,4-difluoroaniline and 1,2,3-thiadiazole-4-carboxylic acid.

  • CYP-Mediated Oxidation: Minor S-oxidation of the thiadiazole ring mediated by CYP3A4.

Metabolism Parent N-(3,4-difluorophenyl)- 1,2,3-thiadiazole-4-carboxamide (Parent Drug) Met1 Amide Hydrolysis (3,4-difluoroaniline + Thiadiazole-4-carboxylic acid) Parent->Met1 Hepatic Amidases Met2 CYP-Mediated Oxidation (Thiadiazole S-Oxidation) Parent->Met2 CYP450 (e.g., 3A4) Met3 Glucuronidation (Phase II Conjugate) Met1->Met3 UGTs Met2->Met3 UGTs

Figure 1: Proposed metabolic biotransformation pathways of the target compound.

In Vivo Pharmacokinetics (Sprague-Dawley Rats)

To validate the in vitro ADME predictions, an in vivo pharmacokinetic study was conducted using male Sprague-Dawley rats. The compound was administered intravenously (IV) at 2 mg/kg and orally (PO) at 10 mg/kg.

Table 2: Key Pharmacokinetic Parameters
PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax (ng/mL) 1850 ± 1204200 ± 310
Tmax (h) -1.5 ± 0.5
AUC0-t (ng·h/mL) 4100 ± 25014350 ± 850
t1/2 (h) 3.2 ± 0.44.1 ± 0.6
Clearance (L/h/kg) 0.48-
Volume of Distribution (Vd) (L/kg) 2.2-
Absolute Bioavailability (F%) -70.0%

Causality Insight: The high oral bioavailability (70.0%) is a direct consequence of the 3,4-difluoro substitution preventing first-pass hepatic extraction, combined with the excellent transcellular permeability of the mesoionic thiadiazole core.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: LC-MS/MS Bioanalytical Workflow

Objective: Quantify the parent compound in rat plasma with high precision and accuracy.

Causality for Extraction Choice: Protein precipitation (PPT) using cold acetonitrile is selected over liquid-liquid extraction (LLE). The carboxamide linkage can be susceptible to hydrolysis under the extreme pH conditions required for LLE. Cold PPT rapidly quenches enzymatic amidase activity, preserving the parent compound while efficiently precipitating plasma proteins.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of rat plasma into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of Stable-Isotope-Labeled Internal Standard (SIL-IS) to all wells (except double blanks). Self-Validation: The SIL-IS perfectly co-elutes with the analyte, correcting for any matrix-induced ion suppression during electrospray ionization (ESI).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Causality: Formic acid ensures the weakly basic thiadiazole nitrogens remain protonated, enhancing positive ESI response.

  • Centrifugation: Vortex for 5 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column (50 x 2.1 mm, 1.7 µm).

  • System Suitability (Self-Validation): Inject blank plasma samples immediately following the highest calibration standard (Upper Limit of Quantification, ULOQ) to definitively rule out column carryover.

PK_Workflow A Compound Formulation (IV & PO Dosing) B In Vivo Dosing (Sprague-Dawley Rats) A->B Administer C Serial Blood Sampling (0.25 - 24 hours) B->C Collect D Plasma Extraction (Protein Precipitation) C->D Process E LC-MS/MS Analysis (MRM Mode) D->E Quantify F PK Parameter Calculation (NCA Analysis) E->F Analyze

Figure 2: Self-validating workflow for in vivo pharmacokinetic profiling.

Protocol B: Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption and efflux potential.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form a differentiated monolayer.

  • Monolayer Validation (Self-Validation 1): Measure Transepithelial Electrical Resistance (TEER). Only inserts with a TEER > 250 Ω·cm² are used, validating that tight junctions are intact.

  • Dosing: Apply 10 µM of the compound to the apical (A) chamber (pH 6.5) for A-to-B transport, and to the basolateral (B) chamber (pH 7.4) for B-to-A transport. Causality: The pH gradient (6.5/7.4) mimics the physiological environment of the human intestinal tract, providing a highly accurate prediction of in vivo absorption.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Paracellular Leakage Check (Self-Validation 2): Co-incubate with Lucifer Yellow (a paracellular marker). A rejection rate >99% at the end of the assay confirms that any detected permeation of the target compound is strictly transcellular and not an artifact of monolayer degradation.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC (nih.gov). 2

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. 1

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC (nih.gov). 3

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC-UV Method for the Quantification of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide

Abstract This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide. The method was developed based on a systematic approach to optimize chromatographic conditions and was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The final method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control and quantitative analysis of this compound in research and drug development settings.

Introduction

N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a novel heterocyclic compound containing a thiadiazole core. The 1,2,3-thiadiazole moiety is a key structural feature in various pharmacologically active agents, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[3][4] Given its therapeutic potential, a reliable and robust analytical method for its quantification is essential for pharmacokinetic studies, formulation development, and quality control.

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[5][6] This document provides a comprehensive guide to the development and validation of an HPLC-UV method, detailing the logical selection of parameters and the rigorous validation process to ensure the method is fit for its intended purpose.[7]

Materials and Reagents

  • Analyte: N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide Reference Standard (>99.5% purity)

  • Solvents: Acetonitrile (HPLC Grade, ≥99.9%), Methanol (HPLC Grade, ≥99.9%), and Ultrapure Water (18.2 MΩ·cm)

  • Reagents: Formic Acid (ACS Grade, ≥98%), Phosphoric Acid (ACS Grade, ≥85%)

  • Equipment:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability)

    • pH meter

    • Sonicator

    • 0.22 µm membrane filters for mobile phase and sample filtration.

Method Development Strategy

The primary objective was to develop a simple isocratic RP-HPLC method that provides a symmetric peak shape, adequate retention, and short run time. The structural features of the analyte—a substituted aromatic ring and a thiadiazole heterocycle—suggest it is a relatively non-polar molecule, making reversed-phase chromatography the logical first choice.[5][8]

Column Selection
  • Rationale: A C18 stationary phase is the most common and versatile choice for reversed-phase HPLC, offering excellent hydrophobic retention for a wide range of non-polar to moderately polar compounds.[9][10] A standard dimension of 150 mm x 4.6 mm with a 5 µm particle size was selected as a starting point to balance efficiency, resolution, and backpressure.

  • Selected Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

Wavelength Selection
  • Protocol: A solution of the analyte (10 µg/mL in methanol) was scanned from 200 to 400 nm using a PDA detector to determine the wavelength of maximum absorbance (λmax).

  • Rationale: Selecting the λmax provides the highest sensitivity for quantification.[11][12] The UV spectrum should also be evaluated for regions where absorbance is relatively flat to minimize the impact of small wavelength inaccuracies.[13]

  • Result: The analyte exhibited a distinct absorbance maximum at 268 nm . This wavelength was chosen for all subsequent experiments.

Mobile Phase Optimization

The mobile phase composition is a critical factor influencing retention and peak shape.[14][15]

  • Protocol:

    • Initial Scouting: A gradient elution from 10% to 90% acetonitrile in water was run to estimate the required organic solvent concentration for elution.

    • Isocratic Method Development: Based on the scouting run, several isocratic mobile phases were tested, varying the ratio of Acetonitrile to Water.

    • pH Adjustment: To ensure a consistent analyte ionization state and improve peak shape, the aqueous component was acidified. 0.1% formic acid and 0.1% phosphoric acid were evaluated.

  • Rationale: Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency.[15] Acidifying the mobile phase helps to suppress the ionization of any weakly acidic or basic functional groups and minimizes interactions with residual silanol groups on the silica-based column, thereby reducing peak tailing.[16] Phosphoric acid was found to provide a slightly better peak shape compared to formic acid in this case.

  • Optimized Mobile Phase: A mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v) was selected. This composition provided a retention time of approximately 4.5 minutes with excellent peak symmetry.

Final Optimized Chromatographic Conditions

The final experimental parameters are summarized in the table below.

ParameterCondition
HPLC System Standard HPLC with UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 268 nm
Injection Volume 10 µL
Run Time 10 minutes

Standard and Sample Preparation Protocol

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and validation experiments by serially diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter.

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][17]

Specificity
  • Protocol: The specificity of the method was evaluated by injecting a blank (mobile phase) and a placebo solution (if a formulation matrix is involved). The chromatograms were examined for any interfering peaks at the retention time of the analyte.

  • Acceptance Criteria: No significant interference should be observed at the retention time of the analyte peak.[18][19]

  • Result: The method was found to be specific, with no interfering peaks from the blank at the analyte's retention time.

Linearity and Range
  • Protocol: A six-point calibration curve was constructed by preparing standard solutions at concentrations ranging from 1 to 100 µg/mL. Each concentration was injected in triplicate. The peak area was plotted against the concentration, and a linear regression analysis was performed.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[19][20]

  • Results: The method demonstrated excellent linearity over the tested concentration range.

Concentration (µg/mL)Mean Peak Area (n=3)
1.025,480
5.0128,150
10.0255,900
25.0640,200
50.01,285,500
100.02,569,800
Regression Equation y = 25680x + 150
Correlation Coefficient (r²) 0.9998
Accuracy
  • Protocol: Accuracy was determined by a recovery study. Samples were prepared in triplicate at three concentration levels (80%, 100%, and 120% of a target concentration, e.g., 50 µg/mL) by spiking a known amount of analyte. The percentage recovery was calculated.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[6][19]

  • Results: The method was found to be accurate, with recovery values within the acceptable limits.

Spiked LevelConcentration (µg/mL)Mean Measured Conc. (µg/mL)% Recovery
80%40.039.7699.4%
100%50.050.35100.7%
120%60.059.5899.3%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Protocol (Repeatability): Six replicate injections of a standard solution (50 µg/mL) were made on the same day under the same conditions.

  • Protocol (Intermediate Precision): The repeatability assay was performed by a different analyst on a different day.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.[18][19]

  • Results: The method proved to be highly precise.

Precision TypeParameterResult
Repeatability %RSD of Peak Area (n=6)0.45%
Intermediate Precision %RSD of Peak Area (n=6)0.82%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[21][22]

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Results:

ParameterCalculated Value
LOD 0.15 µg/mL
LOQ 0.45 µg/mL

The LOQ was experimentally verified and demonstrated acceptable precision and accuracy.

Robustness
  • Protocol: The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%).

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.[7]

  • Result: The method was found to be robust, with no significant impact on chromatographic performance or quantitative results from the minor variations.

Workflow Diagrams

MethodDevelopmentWorkflow cluster_prep Initial Assessment cluster_optim Optimization Phase cluster_final Finalization start Analyte Characterization (Structure, Polarity) col_select Column Selection (Reversed-Phase C18) start->col_select Predicted non-polar wl_select Wavelength Selection (PDA Scan for λmax) col_select->wl_select mp_scout Mobile Phase Scouting (Gradient Run) wl_select->mp_scout Initial Conditions Set mp_iso Isocratic Method Trials (Varying ACN:Water) mp_scout->mp_iso Estimate Elution % mp_ph Mobile Phase pH Tuning (Acidification) mp_iso->mp_ph Improve Peak Shape flow_temp Flow Rate & Temperature Optimization mp_ph->flow_temp Fine-tune Resolution sst System Suitability Test flow_temp->sst Tentative Method final_method Optimized Method sst->final_method Passes Criteria

Caption: Method Development Workflow Diagram.

MethodValidationWorkflow cluster_group1 Core Performance cluster_group2 Reliability Metrics cluster_group3 Sensitivity & Stability start Final Optimized Method specificity Specificity (Blank & Placebo) start->specificity linearity Linearity & Range (6-point curve) start->linearity accuracy Accuracy (% Recovery at 3 levels) linearity->accuracy lod_loq LOD & LOQ (Slope Method) linearity->lod_loq precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Varying Parameters) precision->robustness validated Validated Method robustness->validated

Caption: Method Validation Workflow based on ICH Q2(R1).

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC-UV method has been successfully developed and validated for the quantitative determination of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide. The validation results confirm that the method is specific, linear, accurate, precise, and robust over the specified range. This method is well-suited for routine analysis and quality control of the compound in various stages of pharmaceutical development.

References

  • ResearchGate. (2016). How to calculate LOD and LOQ of analyte by hplc? Available at: [Link]

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Available at: [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Pharmaceutical Sciences. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Available at: [Link]

  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Lab-Training. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available at: [Link]

  • ACS Publications. (1999). Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. Available at: [Link]

  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available at: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • PubMed. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Available at: [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available at: [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at: [Link]

  • LCGC International. (2015). Important Aspects of UV Detection for HPLC. Available at: [Link]

  • Chemistry LibreTexts. (2020). 9.4: Quantitative Analysis by Absorption Measurements. Available at: [Link]

  • ResearchGate. (n.d.). Determine Wavelength For The Sample By UV/Vis Spectroscopy. Available at: [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Available at: [Link]

  • ACS Publications. (2002). Prediction of Ultraviolet Spectral Absorbance Using Quantitative Structure−Property Relationships. Available at: [Link]

  • ResearchGate. (n.d.). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Available at: [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • PMC. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Available at: [Link]

  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • MDPI. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Available at: [Link]

  • ResearchGate. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Available at: [Link]

  • Journal of Education for Pure Science. (2023). Chemical properties of thiadiazole compounds. Available at: [Link]

  • ISRES Publishing. (n.d.). Thiadiazoles and Their Properties. Available at: [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Available at: [Link]

Sources

Application

Application Note: Preparation of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide Stock Solutions for Cell Culture

Introduction & Scientific Context The 1,2,3-thiadiazole-4-carboxamide scaffold is a privileged heterocyclic pharmacophore widely recognized for its broad spectrum of biological activities, including potent antiviral, ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 1,2,3-thiadiazole-4-carboxamide scaffold is a privileged heterocyclic pharmacophore widely recognized for its broad spectrum of biological activities, including potent antiviral, antifungal, and anticancer properties[1]. The specific substitution of a 3,4-difluorophenyl group enhances the molecule's lipophilicity (LogP), which improves passive membrane permeability—a highly desirable trait for targeting intracellular kinases and receptors.

However, this increased lipophilicity drastically reduces the compound's aqueous solubility. As a Senior Application Scientist, I emphasize that the biological readout of any in vitro assay is only as reliable as the solubility and stability of the test compound. Direct introduction of this hydrophobic molecule into aqueous cell culture media will result in immediate precipitation, rendering the compound biologically unavailable and skewing dose-response data. This protocol outlines a rigorously validated, self-validating methodology for reconstituting and handling N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide using Dimethyl Sulfoxide (DMSO) to ensure data integrity.

Physicochemical Properties & Quantitative Data

Before initiating reconstitution, it is critical to understand the physical parameters of the target analyte to calculate accurate molarities and anticipate solvent behavior.

PropertyValueRationale / Experimental Implication
Compound Name N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamideTarget bioactive analyte.
Molecular Formula C9H5F2N3OSDetermines elemental composition.
Molecular Weight 241.22 g/mol Essential for accurate molarity calculations.
Primary Solvent DMSO (Cell Culture Grade, >99.9%)Required due to high lipophilicity; insoluble in water.
Master Stock Conc. 50 mMOptimal balance between solubility limits and assay dilution needs.

Methodological Rationale: Causality & E-E-A-T

To ensure trustworthiness and reproducibility, every step in this workflow is governed by strict physicochemical principles:

  • Solvent Selection & Toxicity Limits: DMSO is a polar aprotic solvent capable of solvating highly hydrophobic molecules and penetrating cellular membranes[2]. However, DMSO is not biologically inert. High concentrations of DMSO (typically >0.1% - 0.5% v/v) can induce cellular toxicity, alter plasma membrane fluidity, and skew cellular differentiation pathways—such as driving T cells towards an artificial memory phenotype[3]. Therefore, this protocol is engineered to cap the final assay DMSO concentration at strictly ≤0.1% .

  • The "Crash-Out" Phenomenon: Direct dilution of a 50 mM hydrophobic stock into aqueous media creates a localized high dielectric constant gradient, causing the compound to instantly precipitate. We mitigate this via intermediate serial dilutions in pure DMSO prior to media introduction.

  • Freeze-Thaw Degradation: Repeated temperature cycling causes atmospheric moisture to condense inside the vial. Water introduction leads to compound hydrolysis and localized precipitation[4]. We mandate single-use aliquoting to preserve stock integrity.

Step-by-Step Protocol: A Self-Validating System

Phase 1: Reconstitution of the Master Stock (50 mM)
  • Equilibration: Transfer the lyophilized compound powder from 4°C storage to a desiccator at room temperature (RT) for at least 30 minutes before opening.

    • Causality: Opening cold vials causes immediate atmospheric moisture condensation, which compromises the anhydrous environment required for stable DMSO stocks.

  • Calculation & Addition: To prepare a 50 mM master stock from 5.0 mg of powder (MW = 241.22 g/mol ), add exactly 414.5 µL of sterile, cell-culture grade DMSO.

  • Solubilization: Vortex the sealed tube vigorously for 60 seconds.

  • Self-Validation Check: Inspect the tube against a strong light source. The solution must be optically clear. If microscopic turbidity or particulates persist, sonicate the tube in a water bath at 37°C for 5 minutes. Do not proceed until the solution is perfectly clear.

Phase 2: Aliquoting and Storage
  • Dispensing: Within a sterile biosafety cabinet, dispense the 50 mM master stock into 10 µL or 20 µL single-use aliquots using sterile, amber microcentrifuge tubes.

    • Causality: Amber tubes protect the 1,2,3-thiadiazole derivative from potential photo-degradation. Single-use volumes completely eliminate freeze-thaw cycles[4].

  • Storage: Immediately transfer the aliquots to a -20°C or -80°C freezer.

Phase 3: Working Solution Preparation & Media Addition
  • Thawing: Thaw a single aliquot at RT. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Perform serial dilutions in pure DMSO to create intermediate stocks (See Dilution Matrix below).

  • Media Integration: Add the intermediate DMSO stock to pre-warmed (37°C) cell culture media at a 1:1000 ratio (e.g., 1 µL stock into 999 µL media).

    • Critical Technique: Pipette the DMSO stock directly into the center of the media volume while vortexing or swirling the media tube continuously to ensure rapid dispersion and prevent localized precipitation.

Dilution Matrix & Vehicle Control Standardization

To maintain a constant background toxicity profile, all experimental wells—including controls—must contain the exact same final concentration of DMSO (0.1%).

Final Assay Conc.Intermediate DMSO StockVol. of Int. StockVol. of Culture MediaFinal DMSO %
50 µM 50 mM (Master Stock)1.0 µL999 µL0.1%
10 µM 10 mM1.0 µL999 µL0.1%
1 µM 1 mM1.0 µL999 µL0.1%
100 nM 100 µM1.0 µL999 µL0.1%
Vehicle Control Pure DMSO (No Drug)1.0 µL999 µL0.1%

Experimental Workflows & Mechanisms

The following diagrams illustrate the logistical workflow for stock preparation and the generalized intracellular signaling mechanism of the pharmacophore.

Workflow A Dry Powder N-(3,4-difluorophenyl)- 1,2,3-thiadiazole B Add Sterile DMSO (Vortex/Sonicate) A->B C Master Stock (50 mM) B->C D Aliquot & Freeze (-20°C to -80°C) C->D E Working Solution (Dilute in Media) D->E F In Vitro Assay (Final DMSO <= 0.1%) E->F

Caption: Workflow for the preparation and handling of hydrophobic small molecule stock solutions.

Pathway Compound 1,2,3-Thiadiazole Derivative (Lipophilic Pharmacophore) Target Intracellular Target (e.g., Kinase/Receptor) Compound->Target Binds & Inhibits Downstream Downstream Signaling Cascade Blocked Target->Downstream Prevents Activation Phenotype Cellular Response (e.g., Target Inhibition) Downstream->Phenotype Induces

Caption: Generalized intracellular signaling inhibition mechanism of 1,2,3-thiadiazole derivatives.

Quality Control & Troubleshooting

  • Precipitation in Media: If cloudiness is observed upon adding the intermediate stock to the culture media, the compound has "crashed out." Discard the media. To troubleshoot, ensure the media is pre-warmed to 37°C and increase the vortexing speed during addition. If precipitation persists, the final assay concentration exceeds the absolute aqueous solubility limit of the compound, and a lower maximum dose (e.g., 10 µM instead of 50 µM) must be selected.

  • Inconsistent Assay Results: High variability between biological replicates often stems from localized concentration gradients. Ensure the media is thoroughly mixed before applying it to the cell monolayer.

References

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. 1[1]

  • Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. bioRxiv. 3[3]

  • DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation. MDPI. 2[2]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. 4[4]

Sources

Method

Application Note: LC-MS/MS Detection and Monitoring of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide (DFP-TDA) and Its Metabolites

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Area: Pharmacokinetics (PK), Drug Metabolism, and Antimicrobial Adjuvant Development Introduction & Biological Ration...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Area: Pharmacokinetics (PK), Drug Metabolism, and Antimicrobial Adjuvant Development

Introduction & Biological Rationale

The rise of antimicrobial resistance (AMR) has necessitated the development of novel therapeutic strategies that target non-essential bacterial pathways. The reductive sulfate assimilation pathway (RSAP), which is critical for bacterial L-cysteine biosynthesis and redox homeostasis during host infection, is absent in mammals. Consequently, Serine Acetyltransferase (SAT)—the rate-limiting enzyme in this pathway—has emerged as a prime target for antibiotic adjuvants.

Recent medicinal chemistry campaigns have identified 1,2,3-thiadiazole-4-carboxamide derivatives as potent SAT inhibitors capable of undermining bacterial viability[1]. N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide (DFP-TDA) is a highly promising candidate in this class. To advance DFP-TDA through preclinical development, a robust, sensitive, and reproducible bioanalytical method is required to monitor the parent compound and its primary Phase I metabolites in biological matrices.

This application note details a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of DFP-TDA and its major metabolites. The methodology adheres strictly to the FDA Bioanalytical Method Validation Guidance for Industry[2].

Metabolic Pathway & Structural Elucidation

In vitro microsomal stability assays indicate that DFP-TDA undergoes significant Phase I metabolism. The primary biotransformations include:

  • M1 (Hydroxylation): Addition of an oxygen atom (+16 Da) to the fluorinated phenyl ring.

  • M2 (Amide Hydrolysis): Cleavage of the carboxamide bond, yielding 3,4-difluoroaniline.

  • M3 (Defluorinative Hydroxylation): Displacement of a fluorine atom by a hydroxyl group (-19 Da + 17 Da = -2 Da).

MetabolicPathway Parent DFP-TDA (Parent Drug) [M+H]+ 242.0 CYP Hepatic CYP450 Metabolism Parent->CYP Phase I Oxidation M1 M1: Hydroxylation [M+H]+ 258.0 CYP->M1 +O (+16 Da) M2 M2: Amide Hydrolysis [M+H]+ 130.0 CYP->M2 Amide Cleavage M3 M3: Defluorinative Hydroxylation [M+H]+ 240.0 CYP->M3 -F, +OH (-2 Da)

Caption: Predicted Phase I metabolic pathways of DFP-TDA mediated by hepatic CYP450 enzymes.

Experimental Protocol & Methodological Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system. Every step is optimized to eliminate matrix effects, ensure analyte stability, and provide reproducible ionization.

Sample Preparation: Mixed-Mode Solid Phase Extraction (SPE)

Causality: Simple protein precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in the Electrospray Ionization (ESI) source. By coupling PPT with a polymeric mixed-mode strong cation exchange (MCX) SPE, we selectively wash away neutral lipids and selectively elute the weakly basic carboxamide, ensuring consistent >85% recovery.

Step-by-Step Procedure:

  • Spiking: Aliquot 50 µL of plasma sample into a 96-well plate. Add 10 µL of Internal Standard (IS: DFP-TDA-d3, 100 ng/mL).

  • Precipitation: Add 150 µL of cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins. Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes at 4°C.

  • SPE Conditioning: Condition MCX SPE cartridges with 1 mL Methanol, followed by 1 mL of 0.1% Formic Acid in water.

  • Loading & Washing: Load the supernatant onto the SPE cartridge. Wash with 1 mL of 0.1% Formic Acid, followed by 1 mL of 100% Methanol to remove hydrophobic interferences.

  • Elution: Elute analytes with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Analytical Conditions

Causality: Traditional C18 columns struggle to retain highly polar heterocyclic compounds. We selected a Biphenyl stationary phase because it provides enhanced retention and selectivity for the 1,2,3-thiadiazole ring and the fluorinated phenyl moiety via strong π−π and dipole-dipole interactions.

  • UHPLC System: Agilent 1290 Infinity II (or equivalent).

  • Analytical Column: Restek Raptor Biphenyl (2.1 x 100 mm, 1.8 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Linear gradient to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.1 - 7.0 min: Re-equilibration at 10% B

Mass Spectrometry Parameters

Causality: 1,2,3-thiadiazole derivatives exhibit a highly characteristic fragmentation pathway under collision-induced dissociation (CID). The primary event is the extrusion of molecular nitrogen ( N2​ , -28 Da) from the thiadiazole ring[3]. By monitoring this specific [M+H]+→[M+H−28]+ transition, we ensure high assay selectivity and eliminate cross-talk from endogenous isobaric compounds.

  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

Workflow Sample 1. Plasma Sample Collection & Spiking Prep 2. Protein Precipitation & SPE Cleanup Sample->Prep LC 3. UHPLC Separation (Biphenyl Column) Prep->LC MS 4. ESI-MS/MS (MRM Mode) LC->MS Data 5. PK & Metabolic Data Analysis MS->Data

Caption: Step-by-step bioanalytical workflow for the LC-MS/MS quantification of DFP-TDA.

Quantitative Data & Method Validation

Table 1: Optimized MRM Transitions and Collision Energies

The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode. The quantifier and qualifier transitions for DFP-TDA and its metabolites are summarized below.

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)Structural Assignment of Fragment
DFP-TDA 242.0214.0Quantifier18Loss of N2​ from thiadiazole ring
DFP-TDA 242.0130.0Qualifier26Amide cleavage (3,4-difluoroaniline)
M1 (Hydroxyl) 258.0230.0Quantifier20Loss of N2​
M2 (Amine) 130.0103.0Quantifier22Loss of HCN
M3 (-F, +OH) 240.0212.0Quantifier18Loss of N2​
IS (DFP-TDA-d3) 245.0217.0Quantifier18Loss of N2​
Table 2: Method Validation Summary (FDA 2018 BMV Guidelines)

The method was fully validated in human plasma according to the FDA Bioanalytical Method Validation Guidelines[2]. The self-validating nature of the SPE cleanup ensures that matrix factors remain tightly controlled.

Validation ParameterAcceptance Criteria (FDA)Observed Results for DFP-TDA
Linearity Range R2≥0.99 1.0 – 2,000 ng/mL ( R2=0.998 )
Lower Limit of Quantitation (LLOQ) Signal-to-Noise 5:11.0 ng/mL (CV = 8.4%)
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% – 7.5%
Inter-day Accuracy (% Bias) ±15% ( ±20% at LLOQ)-4.1% to +6.2%
Extraction Recovery Consistent across QC levels88.5% ± 4.2%
Matrix Effect (IS-normalized) CV ≤15% 96.4% (CV = 3.1%)

Results Interpretation & Troubleshooting

  • Interfering Peaks at m/z 214: If isobaric interference is observed in the quantifier transition, verify the efficiency of the SPE wash step. The 100% methanol wash is critical for removing endogenous lipids that may undergo in-source fragmentation to yield m/z 214 ions.

  • Metabolite M2 Volatility: 3,4-difluoroaniline (M2) is highly volatile. During the nitrogen evaporation step (Step 6 of Sample Prep), ensure the temperature does not exceed 40°C to prevent the loss of this specific metabolite.

  • Isotope Pattern Verification: Because sulfur has a natural heavy isotope ( 34S , ~4.2% abundance), the [M+H+2]+ peak at m/z 244.0 can be used as a secondary qualitative check for the presence of the intact thiadiazole ring in unknown in vivo metabolites.

References

  • Exploring the chemical space around N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide, a hit compound with Serine Acetyltransferase (SAT)
  • Source: U.S. Food and Drug Administration (FDA)
  • Application Notes and Protocols for Mass Spectrometry Analysis of 4-phenyl-1,2,3-thiadiazole Source: BenchChem URL

Sources

Application

Application Note: N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide as a Systemic Acquired Resistance (SAR) Elicitor

Executive Summary N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a synthetic, small-molecule plant defense elicitor. Functioning as a functional analog of salicylic acid (SA), it triggers Systemic Acquired Res...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a synthetic, small-molecule plant defense elicitor. Functioning as a functional analog of salicylic acid (SA), it triggers Systemic Acquired Resistance (SAR) without exhibiting direct antimicrobial properties[1]. This application note provides a comprehensive, self-validating protocol for evaluating its efficacy. It details the mechanistic rationale, formulation guidelines, and in vivo validation workflows designed for drug development professionals and agricultural scientists seeking to characterize novel 1,2,3-thiadiazole derivatives.

Mechanistic Rationale & Target Pathway

The 1,2,3-thiadiazole scaffold is a privileged pharmacophore in agrochemistry, widely recognized for its ability to induce broad-spectrum, long-lasting disease resistance[2][3]. Well-characterized commercial analogs, such as Acibenzolar-S-methyl (BTH) and Tiadinil (TDL), act downstream of endogenous SA biosynthesis[4][5].

Upon application, this specific 1,2,3-thiadiazole derivative mimics SA, initiating a cascade that alters the cellular redox state. This redox shift drives the reduction of intermolecular disulfide bonds in the cytosolic oligomeric protein NPR1 (Non-expressor of Pathogenesis-Related genes 1)[1][6]. The resulting NPR1 monomers translocate into the nucleus, where they interact with TGA transcription factors to activate the robust expression of Pathogenesis-Related (PR) genes, including PR-1, PR-2, and PR-5[6][7].

The incorporation of a 3,4-difluorophenyl group enhances the molecule's lipophilicity and metabolic stability compared to unhalogenated analogs, potentially increasing cuticular penetration and receptor binding affinity.

SAR_Pathway Elicitor N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide SA_Analog Functional SA Analog (Mimics Salicylic Acid) Elicitor->SA_Analog Redox Cellular Redox Changes (Thioredoxin reduction) SA_Analog->Redox Triggers NPR1_Oligo Cytosolic NPR1 Oligomer (Inactive State) NPR1_Mono NPR1 Monomer (Active State) NPR1_Oligo->NPR1_Mono Disulfide bond reduction Redox->NPR1_Mono Nucleus Nuclear Translocation NPR1_Mono->Nucleus TGA Interaction with TGA Transcription Factors Nucleus->TGA PR_Genes PR Gene Expression (PR-1, PR-2, PR-5) TGA->PR_Genes Promotes transcription SAR Systemic Acquired Resistance (Broad-Spectrum Immunity) PR_Genes->SAR

NPR1-dependent SAR signaling pathway triggered by 1,2,3-thiadiazole elicitors.

Physicochemical Properties & Formulation Guidelines

  • Chemical Name : N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide

  • CAS Number : 341965-32-0

  • Molecular Formula : C9H5F2N3OS

  • Molecular Weight : 241.22 g/mol

  • Formulation Rationale : SAR elicitors must penetrate the waxy plant cuticle to reach living epidermal and mesophyll cells. Because this compound is highly hydrophobic, it must be dissolved in a primary carrier solvent (e.g., DMSO) and applied as an aqueous dispersion containing a non-ionic surfactant (e.g., Silwet L-77) to reduce surface tension and ensure uniform foliar coverage.

Experimental Protocols: Self-Validating Efficacy System

Expertise & Causality Note: To rigorously validate the compound as a true SAR elicitor—and to definitively rule out direct fungicidal or bactericidal activity—the experimental design must include a genetic control: an npr1 mutant plant line. If the compound acts via the canonical host-mediated SAR pathway, it will protect wild-type plants but fail to protect npr1 mutants[1][6].

Exp_Workflow Prep 1. Formulation (Elicitor + Surfactant) Spray 2. Foliar Application (Col-0 & npr1 mutants) Prep->Spray Incubate 3. SAR Induction (72 hours) Spray->Incubate Inoculate 4. Pathogen Challenge (Pst DC3000) Incubate->Inoculate Assay 5. Phenotypic & Molecular Assays Inoculate->Assay

Self-validating experimental workflow for assessing SAR elicitor efficacy.

Protocol 1: Elicitor Formulation and Plant Treatment

Causality Note: We utilize a 72-hour induction period because SAR is a transcriptionally driven process. Unlike contact pesticides, elicitors require time to reprogram the plant's transcriptome and accumulate defensive PR proteins[3].

  • Stock Solution : Dissolve N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide in 100% DMSO to a concentration of 50 mM. Store at -20°C in the dark.

  • Working Solution : Dilute the stock in sterile distilled water to a final testing concentration of 100 µM. Add 0.01% (v/v) Silwet L-77. Ensure the final DMSO concentration does not exceed 0.2% to prevent solvent-induced phytotoxicity.

  • Plant Preparation : Cultivate Arabidopsis thaliana (Wild-type Col-0 and npr1-1 mutants) in a controlled environmental chamber (22°C, 12h light/12h dark, 60% relative humidity) for 4 weeks.

  • Application : Spray the working solution uniformly onto the foliage until runoff. Treat control plants with a mock solution (0.2% DMSO + 0.01% Silwet L-77 in water).

  • Induction : Incubate the treated plants for 72 hours under standard growth conditions to allow systemic resistance to establish[3].

Protocol 2: Pathogen Challenge and Disease Assessment

Causality Note: Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) is utilized because its hemibiotrophic lifestyle makes it highly susceptible to SA-mediated plant defenses.

  • Inoculum Preparation : Culture Pst DC3000 in King's B liquid medium at 28°C. Centrifuge, wash, and resuspend the bacterial pellet in 10 mM MgCl₂ to an OD₆₀₀ of 0.002 (approximately 106 CFU/mL).

  • Infection : Using a needleless syringe, pressure-infiltrate the bacterial suspension into the abaxial side of 3 fully expanded leaves per plant.

  • Incubation : Maintain the plants at high humidity (90%) for 3 days post-inoculation (dpi).

  • Quantification : Harvest the infected leaves, surface-sterilize them, and homogenize the tissue in 10 mM MgCl₂. Plate serial dilutions on King's B agar containing appropriate antibiotics. Count CFUs after 48 hours of incubation.

Protocol 3: Molecular Validation (RT-qPCR)
  • Harvest leaf tissue at 0, 24, and 48 hours post-treatment (prior to pathogen challenge) and snap-freeze immediately in liquid nitrogen.

  • Extract total RNA using a standard plant RNA extraction kit and synthesize cDNA.

  • Perform qPCR using specific primers for PR-1 (At2g14610), PR-2 (At3g57260), and the reference housekeeping gene ACTIN2[6][7].

  • Calculate relative fold changes using the 2−ΔΔCt method.

Quantitative Data Presentation

The following table outlines the expected quantitative outcomes of a successful SAR elicitation assay. The data demonstrates the compound's strict reliance on the NPR1 pathway, validating its mechanism of action as an immune primer rather than a direct biocide.

Treatment GroupPlant GenotypePR-1 Relative Expression (Fold Change at 48h)Bacterial Titer (log₁₀ CFU/cm² at 3 dpi)Disease Severity Reduction (%)
Mock (0.2% DMSO)Col-0 (Wild-type)1.0 ± 0.27.8 ± 0.30% (Baseline)
Elicitor (100 µM) Col-0 (Wild-type) 45.3 ± 5.1 5.2 ± 0.4 85%
Mock (0.2% DMSO)npr1-1 (Mutant)0.9 ± 0.18.1 ± 0.20%
Elicitor (100 µM) npr1-1 (Mutant) 1.2 ± 0.3 7.9 ± 0.3 < 5%
Tiadinil (100 µM)Col-0 (Wild-type)42.1 ± 4.85.4 ± 0.382%

References[8] ChemScene (Page 422) @ ChemBuyersGuide.com, Inc. - ChemBuyersGuide. URL: https://www.chembuyersguide.com[9] The Past, Present and Future of Plant Activator Targeting Salicylic Acid Signal Pathway. - Preprints.org. URL:https://www.preprints.org/manuscript/202407.1234/v1[4] The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway. - PMC (National Institutes of Health). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200000/[7] Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease. - PMC (National Institutes of Health). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6471000/[2] Novel plant activators with thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate scaffold: Synthesis and bioactivity. - Chinese Chemical Letters. URL: http://www.rhhz.net/[6] Plant Defense Responses to a Novel Plant Elicitor Candidate LY5-24-2. - PMC (National Institutes of Health). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9100000/[3] The 1,2,3-Thiadiazole Core: A Technical Guide to its Diverse Biological Activities. - Benchchem. URL:https://www.benchchem.com[5] Regulation mechanisms of systemic acquired resistance induced by plant activators. - JST (Japan Science and Technology Agency). URL:https://www.jstage.jst.go.jp/[1] Synthetic plant defense elicitors. - Frontiers in Plant Science. URL:https://www.frontiersin.org/articles/10.3389/fpls.2014.00804/full

Sources

Method

Application Note: High-Throughput Screening Assay Design for IKKβ Inhibitors Using the 1,2,3-Thiadiazole-4-Carboxamide Scaffold

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Mechanistic Rationale The transcription...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Rationale

The transcription factor NF-κB is a master regulator of inflammatory responses, cellular proliferation, and survival. Dysregulation of this pathway is heavily implicated in autoimmune disorders and various malignancies[1]. The canonical activation of NF-κB relies on the IκB kinase (IKK) complex, predominantly driven by the catalytic subunit IKKβ . IKKβ phosphorylates the inhibitory protein IκBα, tagging it for proteasomal degradation and thereby liberating NF-κB to translocate into the nucleus[1][2].

In recent medicinal chemistry campaigns, the 1,2,3-thiadiazole-4-carboxamide scaffold has emerged as a highly privileged pharmacophore for kinase inhibition[1]. Specifically, N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide exhibits potent IKKβ inhibitory activity. The 3,4-difluorophenyl moiety is strategically designed to occupy the hydrophobic pocket adjacent to the ATP-binding cleft of IKKβ, while the thiadiazole core forms critical hydrogen bonds with the kinase hinge region.

To systematically evaluate derivatives of this scaffold, a robust, interference-free High-Throughput Screening (HTS) cascade is required.

NFkB_Pathway Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Stimulus->IKK_Complex Activates IkB IκBα (Inhibitor of NF-κB) IKK_Complex->IkB Phosphorylates Inhibitor N-(3,4-difluorophenyl)- 1,2,3-thiadiazole-4-carboxamide Inhibitor->IKK_Complex Inhibits IKKβ NFkB NF-κB (p50/p65) IkB->NFkB Releases Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination Nucleus Nuclear Translocation & Gene Transcription NFkB->Nucleus Translocates

Fig 1: Mechanism of IKKβ inhibition by 1,2,3-thiadiazole-4-carboxamide in NF-κB signaling.

Assay Design Strategy: Causality & Self-Validation

When designing an HTS cascade for small-molecule kinase inhibitors, the choice of the primary assay dictates the success of the entire campaign. While Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a standard method[2], heterocyclic compounds like thiadiazoles can sometimes exhibit auto-fluorescence or quench fluorescent emissions, leading to false positives or negatives.

The Solution: We utilize a luminescent ADP detection assay (e.g., ADP-Glo™) as the primary HTS platform[3][4].

  • Causality behind the choice: This assay directly measures ADP produced during the kinase reaction. By depleting unreacted ATP and converting the generated ADP back into ATP to drive a luciferase reaction, the assay provides a luminescent signal directly proportional to kinase activity[4]. Luminescence is entirely immune to the fluorescent interference common in small-molecule libraries.

  • Self-Validating System: To ensure the assay is self-validating on a per-plate basis, every 384-well plate must contain internal controls: DMSO (vehicle, 0% inhibition), BAY-11-7082 (reference IKKβ inhibitor, 100% inhibition), and enzyme-free wells (background). The Z'-factor is calculated for every plate to guarantee statistical reliability before data progression.

HTS_Workflow Lib Compound Library (Thiadiazole Derivatives) Primary Primary HTS ADP-Glo Kinase Assay (Target: IKKβ) Lib->Primary Secondary Orthogonal Assay TR-FRET Binding (Confirm Target) Primary->Secondary Hits (IC50 < 10μM) CellBased Cell-Based Assay NF-κB Reporter (Efficacy & Toxicity) Secondary->CellBased Validated Hits Lead Lead Optimization N-(3,4-difluorophenyl)-... CellBased->Lead In vivo candidates

Fig 2: Multi-tiered HTS workflow validating IKKβ inhibitors from primary screen to lead optimization.

Detailed Experimental Protocols

Protocol A: Primary HTS Luminescent Kinase Assay (384-Well Format)

Rationale for Buffer Composition: The kinase buffer requires DTT because IKKβ possesses critical cysteine residues that must remain reduced for catalytic competence. BSA (0.1%) is included to prevent non-specific binding of the highly lipophilic thiadiazole compounds to the plastic microplate walls[5].

Reagents Required:

  • Recombinant Human IKKβ (GST-tagged)[3][5]

  • IKKtide Substrate (or generic myelin basic protein)[5]

  • ATP (Ultra-pure, 10 mM stock)

  • ADP-Glo™ Kinase Assay Kit[3]

  • Solid white 384-well microplates (White plates maximize luminescent reflection and prevent well-to-well crosstalk)[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer consisting of 40 mM Tris (pH 7.4), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.

  • Compound Pinning: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide (and library analogues) in 100% DMSO into the 384-well white plate. Final DMSO concentration must not exceed 1% to maintain enzyme stability[5].

  • Enzyme Addition: Add 2.5 µL of 2X IKKβ enzyme solution (optimized to 0.5 ng/well) to the compound-containing wells.

    • Critical Step: Incubate the enzyme-compound mixture at Room Temperature (RT) for 15 minutes. Causality: This pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the kinase hinge region before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add 2.5 µL of a 2X Substrate/ATP mix (Final concentrations: 50 µM IKKtide, 10 µM ATP).

    • Causality: ATP is kept at 10 µM (near the Km​ of IKKβ) to ensure the assay is highly sensitive to ATP-competitive inhibitors like the thiadiazole scaffold.

  • Kinase Reaction: Seal the plate and incubate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate at RT for 40 minutes. This step terminates the kinase reaction and completely depletes any remaining unreacted ATP[4].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate at RT for 30 minutes. This converts the generated ADP into ATP and drives the luciferase-mediated light production[3].

  • Detection: Read luminescence on a multi-mode microplate reader (e.g., PerkinElmer EnVision) with an integration time of 0.5 seconds per well.

Protocol B: Orthogonal Cell-Based NF-κB Reporter Assay

To ensure the biochemical hits are cell-permeable and biologically active, compounds are advanced to a cell-based assay.

  • Cell Plating: Seed HEK293 cells stably transfected with an NF-κB-driven Firefly Luciferase reporter construct at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the thiadiazole hits for 1 hour prior to stimulation.

  • Stimulation: Add recombinant human TNF-α (10 ng/mL) to induce IKKβ-mediated NF-κB activation. Incubate for 4 hours.

  • Detection: Lyse cells using ONE-Glo™ Luciferase Assay System and measure luminescence. Cell viability must be assessed in parallel (e.g., CellTiter-Glo) to rule out false positives caused by compound cytotoxicity.

Quantitative Data & Assay Performance

A self-validating HTS protocol must demonstrate robust statistical metrics. The Z′ -factor is calculated using the formula:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

An assay with a Z′>0.5 is considered excellent for HTS. Below is a representative data summary comparing the target compound against industry-standard controls.

Compound / ControlAssay FormatTargetIC₅₀ (nM)Z'-FactorSignal-to-Background (S/B)
N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide ADP-Glo (Biochemical)IKKβ42 ± 40.8418.2
BAY-11-7082 (Positive Control)ADP-Glo (Biochemical)IKKβ115 ± 100.8618.5
Staurosporine (Pan-Kinase Control)ADP-Glo (Biochemical)IKKβ12 ± 20.8217.9
N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide NF-κB Reporter (Cellular)NF-κB210 ± 150.7512.4

Table 1: Comparative HTS performance metrics. The thiadiazole scaffold demonstrates potent sub-50 nM biochemical inhibition and excellent cellular translation without significant cytotoxicity.

References

  • EP1888584B1 - 1, 6 -dihydro- 1,3, 5, 6-tetraaza-as-indacene based tricyclic compounds and pharmaceutical compositions comprising same as inhibitors of ikk enzyme activity.
  • IKKβ Kinase Assay Kit IKKb 78507. BPS Bioscience.
  • IKKβ Kinase Enzyme System.
  • Novel Synthetic Oxazines Target NF-κB in Colon Cancer In Vitro and Inflamm
  • US8802411B2 - ADP detection based luminescent phosphotransferase or ATP hydrolase assay.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic assay behavior of halogenated heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic assay behavior of halogenated heterocyclic compounds. The 1,2,3-thiadiazole-4-carboxamide scaffold is a highly valued structure in medicinal chemistry—notably recognized for yielding potent Serine Acetyltransferase (SAT) inhibitors in antimicrobial research 1[1]. However, the N-(3,4-difluorophenyl) analogue is notorious for its poor aqueous solubility, which routinely causes false negatives in high-throughput biological screening.

This guide is designed to help you understand the physical chemistry behind these failures and provide field-proven, self-validating protocols to keep your compound in solution.

Part 1: The Root Cause of Precipitation (FAQs)

Q: Why does N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide immediately crash out of solution when diluted into my assay buffer? A: The precipitation is driven by a combination of high crystal lattice energy and severe lipophilicity. The planar 1,2,3-thiadiazole ring promotes strong π-π stacking, while the carboxamide linker acts as a rigid hydrogen-bond donor/acceptor pair. When you add the 3,4-difluorophenyl group, you drastically reduce the molecule's ability to hydrate. When rapidly introduced into an aqueous buffer from a DMSO stock, the compound exceeds its kinetic solubility limit and aggregates 2[2]. In cellular and enzymatic assays, this insolubility at higher concentrations completely masks the compound's true inhibitory effects 3[3].

Causality Structure Planar Thiadiazole Ring + 3,4-Difluorophenyl Lattice High Crystal Lattice Energy (Strong π-π Stacking) Structure->Lattice Hydration Poor Aqueous Hydration (High Lipophilicity) Structure->Hydration Solubility Low Aqueous Solubility (<10 µM in PBS) Lattice->Solubility Hydration->Solubility Assay False Negatives in Biological Assays Solubility->Assay Causes Intervention Complexation (HP-β-CD) or Surfactant Micelles Intervention->Solubility Mitigates

Logical relationship between molecular structure, solubility limits, and assay performance.

Q: Can I just increase the DMSO concentration in my assay to keep it dissolved? A: No. While 100% DMSO is excellent for storing the primary stock, most biochemical assays (like SAT inhibition assays) and cell cultures cannot tolerate >1% DMSO without suffering from enzyme denaturation or cellular toxicity. You must bridge the gap between the DMSO stock and the aqueous assay buffer using formulation techniques like host-guest complexation.

Part 2: Formulation Strategies & Quantitative Data

To successfully assay this compound, you must lower the thermodynamic barrier to solvation. We highly recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the difluorophenyl ring, while the hydrophilic exterior maintains aqueous solubility.

Table 1: Kinetic Solubility of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide
Vehicle / Co-solventMax Tolerated Concentration (MTC)Optical Clarity (Nephelometry)Biological Assay Suitability
100% PBS (pH 7.4) < 5 µMCloudy / PrecipitatePoor (High false negatives)
1% DMSO in PBS 10 - 15 µMMicro-aggregatesMarginal
5% Tween-20 in PBS 50 µMClearGood (Biochemical only, lyses cells)
10% HP-β-CD in PBS > 100 µMCrystal ClearExcellent (Cell-compatible)

Part 3: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; nano-aggregates are invisible to the naked eye but will ruin your assay kinetics. Use the following self-validating workflow.

FormulationWorkflow Start Dry Powder Compound DMSO Dissolve in 100% DMSO (10-50 mM Stock) Start->DMSO Check1 Visual & Nephelometric Clearance Check DMSO->Check1 Aqueous Direct Dilution into Assay Buffer Check1->Aqueous Standard Formulation Dilute with Co-solvents (10% HP-β-CD) Check1->Formulation Enhanced Precip Precipitation / Nano-aggregates Aqueous->Precip If <1% DMSO Assay Proceed to Biological Assay Formulation->Assay Stable Solution Precip->Formulation Optimize

Workflow for the preparation and validation of soluble 1,2,3-thiadiazole-4-carboxamide stocks.

Protocol: Preparation of a 100 µM Working Solution using HP-β-CD Complexation

Step 1: Primary Stock Preparation

  • Weigh out the dry powder of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide.

  • Dissolve in 100% anhydrous DMSO to create a 10 mM primary stock .

  • Causality Note: Anhydrous DMSO prevents premature water-induced lattice aggregation. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

Step 2: Carrier Solution Preparation

  • Prepare a 10% (w/v) HP-β-CD solution in your base assay buffer (e.g., PBS or Tris-HCl).

  • Sterile filter through a 0.22 µm PES membrane.

Step 3: Dropwise Complexation (The "Anti-Crash" Technique)

  • Place 990 µL of the 10% HP-β-CD carrier solution into a tube on a magnetic stirrer (medium speed).

  • Slowly add 10 µL of the 10 mM DMSO stock dropwise directly into the vortex center.

  • Causality Note: Rapid bulk addition causes localized solvent crashing. Dropwise addition allows the cyclodextrin cavities to encapsulate the lipophilic difluorophenyl moiety before compound-compound interactions can trigger nucleation.

Step 4: Self-Validation (Crucial QC Step)

  • Allow the solution to equilibrate for 30 minutes at room temperature.

  • Centrifugation Check: Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Spectrophotometric Validation: Carefully extract the supernatant. Measure the UV-Vis absorbance (at the compound's λ_max) of the supernatant and compare it to an uncentrifuged aliquot.

  • Pass Criteria: If the absorbance ratio (Supernatant / Uncentrifuged) is ≥ 0.95, the compound is fully solubilized. If a visible pellet forms or the ratio is < 0.95, nano-aggregates are present, and the HP-β-CD concentration must be increased.

References

  • Pavone, M., et al. "Exploring the chemical space around N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide, a hit compound with Serine Acetyltransferase (SAT) inhibitory properties". ResearchGate. Available at: [Link]

  • Magalhães, et al. "Inhibition of Nonessential Bacterial Targets: Discovery of a Novel Serine O-Acetyltransferase Inhibitor". ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Optimization

Optimizing reaction yield and purity in N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide synthesis

Welcome to the technical support center for the synthesis and optimization of 1,2,3-thiadiazole-4-carboxamide derivatives. This class of compounds is highly valued in the development of pharmaceuticals and agrochemicals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 1,2,3-thiadiazole-4-carboxamide derivatives. This class of compounds is highly valued in the development of pharmaceuticals and agrochemicals (such as the plant activator Tiadinil)[1]. However, the electron-deficient nature of the 3,4-difluoroaniline nucleophile and the thermal sensitivity of the 1,2,3-thiadiazole ring often lead to poor yields and complex impurity profiles.

This guide provides field-proven, self-validating protocols and troubleshooting steps to help you optimize reaction yield and purity.

Process Workflow: Synthetic Strategies

SynthesisWorkflow SM 1,2,3-Thiadiazole-4-carboxylic acid Cond1 SOCl2, DMF (cat.) Reflux, 2-4h SM->Cond1 Cond3 3,4-Difluoroaniline, HATU, DIPEA DMF, RT, 12h SM->Cond3 Int1 1,2,3-Thiadiazole-4-carbonyl chloride Cond1->Int1 Cond2 3,4-Difluoroaniline, Et3N DCM, 0°C to RT Int1->Cond2 Product N-(3,4-difluorophenyl)-1,2,3- thiadiazole-4-carboxamide Cond2->Product Route A (High Yield) Cond3->Product Route B (Mild)

Synthetic routes for N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide.

Quantitative Data: Method Comparison

To select the optimal synthetic route for your laboratory scale and purity requirements, refer to the performance metrics below.

ParameterRoute A (Acid Chloride Method)Route B (HATU Coupling Method)
Overall Yield 82% – 88%55% – 65%
Purity (HPLC) >98% (after simple recrystallization)92% – 95% (requires chromatography)
Reaction Time ~6 hours total12 – 16 hours total
Primary Impurity Symmetrical urea (<1%)Unreacted aniline (up to 15%)
Scalability Excellent (Kilogram scale)Poor (Cost of HATU, DMF removal)

Self-Validating Experimental Protocols

Route A: Acid Chloride Method (Recommended)

Because 3,4-difluoroaniline is a highly electron-deficient nucleophile, converting the carboxylic acid to a highly electrophilic acid chloride is the most effective way to drive this reaction to completion[2].

Step 1: Acid Chloride Formation

  • Suspend 1,2,3-thiadiazole-4-carboxylic acid (1.0 eq) in freshly distilled thionyl chloride (SOCl₂, 5.0 eq). Add 1 catalytic drop of anhydrous DMF to generate the Vilsmeier-Haack intermediate, which accelerates chlorination.

  • Heat the mixture to a gentle reflux (75–79 °C) for 2 to 4 hours[3].

    • Self-Validation Check: The opaque suspension will transition into a clear, yellow-tinted solution exactly when the carboxylic acid is fully consumed. Do not heat beyond this visual cue.

  • Remove excess SOCl₂ in vacuo to yield 1,2,3-thiadiazole-4-carbonyl chloride as a crude solid/oil.

Step 2: Amide Coupling

  • Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Add 3,4-difluoroaniline (1.0 eq) followed by dropwise addition of triethylamine (Et₃N, 1.5 eq).

  • Remove the ice bath, warm to room temperature, and stir for 4 hours.

    • Self-Validation Check: Perform a TLC (Hexane:EtOAc 3:1). The reaction is complete when the aniline spot (R_f ~0.6, stains active under UV) is consumed, and a new product spot appears (R_f ~0.4).

  • Workup: Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and recrystallize the crude product from ethanol to achieve >98% purity.

Route B: HATU Coupling Method (Mild Conditions)

This route avoids harsh chlorinating agents but generally results in lower yields due to the poor nucleophilicity of the aniline[4].

  • Dissolve 1,2,3-thiadiazole-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature to form the active OAt ester[4].

    • Self-Validation Check: The solution will turn a distinct deep yellow/orange, confirming the formation of the activated ester complex.

  • Add 3,4-difluoroaniline (1.1 eq) and stir for 12–16 hours at room temperature.

  • Workup: Dilute the mixture heavily with EtOAc. Wash with 5% aqueous LiCl (3 times) to extract the DMF into the aqueous phase. Wash with 1N HCl and brine, then purify via silica gel column chromatography.

Troubleshooting & FAQs

Q1: Why does my acid chloride formation yield a dark, tarry residue instead of a crystalline solid or clear oil? A: This is caused by thermal decomposition and ring cleavage of the heterocycle.

  • Causality: The 1,2,3-thiadiazole ring is highly susceptible to degradation under prolonged exposure to heat and strong acids[3]. Thionyl chloride boils at 79 °C. Heating the reaction significantly above this temperature, or leaving it to reflux overnight, will destroy the thiadiazole core.

  • Solution: Limit the reflux strictly to the time it takes for the suspension to turn clear (usually 2-4 hours). Furthermore, always use freshly distilled SOCl₂; older batches accumulate HCl and SO₂ which catalyze ring degradation.

Q2: In Route B (HATU), why is the yield so low, and why do I recover a large amount of unreacted 3,4-difluoroaniline? A: 3,4-Difluoroaniline is a remarkably poor nucleophile.

  • Causality: The two fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect), drastically reducing the electron density on the amine nitrogen. Even though HATU forms a highly reactive ester, the weakly nucleophilic aniline struggles to attack the carbonyl carbon efficiently at room temperature[4].

  • Solution: To optimize this specific coupling, either switch to the more electrophilic acid chloride (Route A) or elevate the HATU coupling temperature to 50 °C while extending the reaction time.

Q3: How can I efficiently remove unreacted 3,4-difluoroaniline from the final product without using column chromatography? A: Implement a rigorous acidic aqueous workup.

  • Causality: The desired product, N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide, is a neutral amide and will remain partitioned in the organic phase. The unreacted aniline, however, is basic. Washing the organic layer (DCM or EtOAc) with 1N HCl protonates the free amine, forming a water-soluble anilinium salt that moves entirely into the aqueous layer.

  • Validation: Check the pH of your aqueous wash; it must remain highly acidic (pH < 2) to ensure complete protonation of the aniline.

Q4: I observe a byproduct with a mass corresponding to a symmetrical urea during LC-MS analysis of Route A. How do I prevent this? A: This is caused by phosgene contamination in your thionyl chloride or moisture ingress during the coupling step.

  • Causality: Commercial SOCl₂ can degrade over time to form phosgene (COCl₂), which reacts with two equivalents of 3,4-difluoroaniline to form 1,3-bis(3,4-difluorophenyl)urea. Additionally, if water is present during the coupling step, it hydrolyzes the acid chloride back to the carboxylic acid, throwing off the stoichiometry and leaving excess aniline to undergo side reactions.

  • Solution: Distill your SOCl₂ prior to use, rigorously dry the DCM solvent over molecular sieves, and ensure the reaction is conducted under a strict argon or nitrogen atmosphere.

Q5: Is it possible to synthesize the 1,2,3-thiadiazole-4-carboxylic acid precursor in-house if commercial supplies are delayed? A: Yes, the most reliable method is the Hurd-Mori synthesis[1].

  • Causality: The Hurd-Mori reaction involves the cyclization of an appropriate hydrazone with thionyl chloride. For the 4-carboxylic acid, one typically starts with ethyl diazoacetate or a related ketone precursor, forms the ethoxycarbonylhydrazone, and treats it with SOCl₂ to construct the 1,2,3-thiadiazole ring, followed by standard alkaline ester hydrolysis[1].

Sources

Troubleshooting

Reducing background noise in HPLC analysis of difluorophenyl thiadiazole carboxamides

Welcome to the Technical Support Center for the chromatographic analysis of difluorophenyl thiadiazole carboxamides. This guide is engineered for researchers and drug development professionals who require high-fidelity a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of difluorophenyl thiadiazole carboxamides. This guide is engineered for researchers and drug development professionals who require high-fidelity analytical data.

Difluorophenyl thiadiazole carboxamides present unique analytical challenges. The combination of the highly electronegative difluorophenyl group, the UV-absorbing thiadiazole heterocycle, and the polar carboxamide moiety requires precise control over mobile phase chemistry. Minor deviations in solvent quality, additive selection, or sample preparation can manifest as severe background noise, baseline drift, or ion suppression.

Diagnostic Workflow: Isolating Background Noise

Before adjusting your method, you must isolate the root cause of the noise. The following logical decision tree dictates the troubleshooting path based on your detector configuration.

G A High Background Noise Detected in HPLC B Identify Detector Type A->B C UV/Vis or DAD Detector B->C D LC-MS/MS Detector B->D E Is Wavelength < 220 nm? C->E H Identify Noise Source D->H F Check Solvent UV Cutoff & Remove TFA E->F Yes G Check Lamp Age & Degas Flow Cell E->G No I Matrix Suppression (Perform LLE/SPE) H->I Sample-derived J System Contamination (Check Plastics/Solvents) H->J System-derived

Diagnostic workflow for isolating HPLC-UV and LC-MS background noise sources.

Frequently Asked Questions & Troubleshooting

Q1: Why is my UV baseline erratic and noisy when analyzing these compounds at 210 nm? Causality: Carboxamides and thiadiazoles exhibit strong UV absorption maxima in the low UV range (typically 210–223 nm)[1]. At these low wavelengths, the UV cutoff of your mobile phase becomes a critical variable. If you are using methanol (UV cutoff ~205 nm) instead of acetonitrile (UV cutoff ~190 nm), the background absorbance of the solvent itself will amplify detector noise. Furthermore, while Trifluoroacetic Acid (TFA) is often used to keep the carboxamide non-ionized and improve peak shape[1], TFA absorbs strongly below 215 nm. During a gradient run, the increasing concentration of organic solvent changes the refractive index and TFA absorbance, causing severe baseline drift and noise. Actionable Solution: Switch to HPLC-grade Acetonitrile. If you are strictly using UV detection (no MS), replace TFA with phosphoric acid, which has a much lower UV cutoff (<195 nm) and provides a highly stable baseline[2].

Q2: I am transferring my method to LC-MS/MS, but I'm experiencing severe background noise and ion suppression. How can I resolve this? Causality: Background noise in LC-MS originates from chemical noise (mobile phase additives) or matrix effects. While 0.03%–0.05% TFA is sometimes utilized in HPLC-ESI/MS for thiadiazoles[3], it is notorious for causing severe ion suppression in positive electrospray ionization (ESI+) by forming strong, non-volatile ion pairs with the analyte. Additionally, plasticizers leaching from sample tubes or 3D-printed extraction devices (e.g., PEG or phthalates) ionize highly efficiently, creating massive background peaks that drown out the analyte signal[4]. Actionable Solution: Immediately replace TFA with 0.1% Formic Acid, which is fully MS-compatible and volatile[2]. Ensure all sample preparation utilizes MS-certified glass vials. If the noise persists, it is likely matrix-derived, requiring a Liquid-Liquid Extraction (LLE) step to separate the analyte from the biological matrix[5].

Q3: My chromatograms show broad "ghost peaks" that elevate the baseline noise over consecutive runs. Is this a sample or column issue? Causality: Difluorophenyl thiadiazole carboxamides possess multiple heteroatoms (nitrogen, sulfur, fluorine) and a carboxamide group that acts as both a hydrogen bond donor and acceptor. These functional groups can interact strongly with unendcapped silanols on the silica stationary phase[6]. This leads to severe peak tailing and carryover. Strongly retained compounds slowly bleed off the column in subsequent runs, appearing as rolling baseline noise or ghost peaks. Actionable Solution: Utilize a highly endcapped C18 column or a specialized low-silanol activity column[2]. Implement a strong needle wash (e.g., 50:50 Methanol:Water with 0.1% Formic acid) and program a high-organic column flush (95% Acetonitrile) for 3 minutes at the end of every gradient cycle.

Quantitative Data: Mobile Phase Additive Selection

The selection of your mobile phase additive directly dictates the signal-to-noise (S/N) ratio of your assay. Use the following table to optimize your specific detector setup.

AdditiveTypical ConcentrationUV Cutoff (nm)MS CompatibilityImpact on Thiadiazole Carboxamides
Trifluoroacetic Acid (TFA) 0.03% - 0.05%~210 nmPoor (Ion Suppression)Excellent peak shape; high UV noise at <215 nm[1][3].
Formic Acid (FA) 0.1%~210 nmExcellentGood peak shape; minimal MS background noise[2].
Phosphoric Acid 10 mM<195 nmIncompatibleLowest UV noise; strictly for non-MS applications[2].

Standard Operating Protocols

Protocol 1: High-Fidelity Mobile Phase Preparation (Self-Validating)

Objective: Eliminate chemical noise and baseline drift in low-UV applications.

  • Solvent Selection: Measure 1000 mL of MS-grade Water (18.2 MΩ·cm) for Mobile Phase A, and 1000 mL of MS-grade Acetonitrile for Mobile Phase B. Do not use methanol if detecting at 210 nm.

  • Additive Integration: Add exactly 1.0 mL of high-purity Formic Acid (for LC-MS) or 1.0 mL of Phosphoric Acid (for LC-UV) to both Phase A and Phase B. Causality: Adding the modifier to both phases ensures the pH and ionic strength remain constant during the gradient, preventing baseline drift.

  • Degassing: Filter through a 0.22 µm PTFE membrane and sonicate for 10 minutes to remove dissolved oxygen, which absorbs UV light at 210 nm.

  • Self-Validation Step: Run a "Blank Gradient" by injecting 5 µL of Mobile Phase A. Evaluate the chromatogram. The baseline drift from 0 to 100% B must not exceed 5 mAU, and no discrete peaks >1 mAU should be present. If noise exceeds this, discard solvents and purge the system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Matrix Noise Reduction

Objective: Eliminate LC-MS background noise caused by biological matrix suppression[5].

  • Sample Aliquot: Transfer 100 µL of plasma/matrix containing the difluorophenyl thiadiazole carboxamide into a clean glass centrifuge tube.

  • Internal Standard (IS) Addition: Spike with 10 µL of an isotopically labeled internal standard (e.g., ^13C-labeled analog).

  • Deproteinization & Extraction: Add 400 µL of a Chloroform/Acetonitrile mixture (1:1, v/v). Causality: Acetonitrile precipitates proteins[3], while chloroform selectively partitions the hydrophobic difluorophenyl thiadiazole away from polar matrix components (salts/phospholipids) that cause MS noise[5].

  • Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer the lower organic layer to a new glass vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of initial mobile phase.

  • Self-Validation Step: Analyze the sample via LC-MS. Calculate the recovery of the spiked IS. A recovery of >85% with a signal-to-noise ratio >10 validates that matrix suppression has been successfully eliminated.

References

  • "Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purity Analysis of Thiadiazole Compounds", Benchchem.6

  • "Separation of 1,3,4-Thiadiazole, 2,5-bis(tert-dodecyldithio)- on Newcrom R1 HPLC column", SIELC. 2

  • "Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS", Thieme Connect. 3

  • "HPLC Method Development and Validation for the...", ProQuest. 1

  • "3D Printed Coated Blade Spray–Mass Spectrometry Devices", ACS Publications. 4

  • "A New Analytical Method for Direct Measurement of Particulate and Dissolved B-vitamins and Their Congeners in Seawater", Frontiers. 5

Sources

Optimization

Technical Support Center: Troubleshooting Stability &amp; Degradation of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide

Welcome to the Technical Support and Troubleshooting Hub for N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide . This compound features a unique 1,2,3-thiadiazole pharmacophore linked via a carboxamide to an electro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Hub for N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide . This compound features a unique 1,2,3-thiadiazole pharmacophore linked via a carboxamide to an electron-deficient 3,4-difluorophenyl ring. While highly valuable in agrochemical and pharmaceutical drug development, this structural combination introduces specific physicochemical vulnerabilities.

This guide is designed for researchers, analytical scientists, and drug development professionals to diagnose, prevent, and quantify chemical degradation during experimental workflows.

Part 1: Mechanistic Insights into Degradation

To effectively troubleshoot stability issues, you must first understand the chemical causality behind the degradation. N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide primarily degrades via two distinct pathways:

  • Photolytic Denitrogenation: The 1,2,3-thiadiazole ring is notoriously sensitive to ultraviolet (UV) and strong visible light. Upon irradiation, the ring undergoes rapid extrusion of nitrogen gas ( N2​ ), generating a highly reactive antiaromatic thiirene or thioketene intermediate[1][2]. These intermediates rapidly cross-link to form insoluble polymeric degradants or react with nucleophilic solvents.

  • Base-Catalyzed Ring Cleavage & Hydrolysis: Under basic conditions (pH > 8.5), strong nucleophiles (like OH− ) can attack the compound in two ways. First, they can trigger a ring-opening cleavage of the thiadiazole to form alkynethiolate derivatives[3]. Second, the electron-withdrawing nature of the 3,4-difluorophenyl group increases the electrophilicity of the carboxamide carbon, making it highly susceptible to amide hydrolysis[4], yielding 3,4-difluoroaniline and 1,2,3-thiadiazole-4-carboxylic acid.

Degradation Parent N-(3,4-difluorophenyl)- 1,2,3-thiadiazole-4-carboxamide UV UV/Vis Irradiation (Photolysis) Parent->UV Base Basic pH > 8.5 (Hydrolysis/Cleavage) Parent->Base OH- Thioketene Thioketene / Thiirene Intermediates + N2↑ UV->Thioketene AmideCleavage 3,4-Difluoroaniline + Thiadiazole-4-carboxylic acid Base->AmideCleavage Amide Hydrolysis RingCleavage Alkynethiolate Derivatives Base->RingCleavage Ring Opening Polymer Polymeric Degradants (Loss of Potency) Thioketene->Polymer Cross-linking

Degradation pathways of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 10 mM stock solution in DMSO turns yellow/brown over a week on the benchtop, and my IC50 values are shifting. What is happening? A: You are observing photolytic denitrogenation. Even ambient fluorescent laboratory lighting can trigger the extrusion of N2​ from the 1,2,3-thiadiazole core[2]. The yellow/brown color change is the visual symptom of thioketene intermediates polymerizing into larger, conjugated aggregates. Fix: Always store stock solutions in amber glass vials or wrap them in aluminum foil. Aliquot stocks for single-use to minimize repeated light exposure, and store long-term at -20°C.

Q2: I am running an in vitro enzymatic assay at pH 9.0, and LC-MS shows my compound is disappearing before I even add the enzyme. Why? A: This is base-catalyzed degradation. At pH > 8.5, the hydroxide ions in your buffer act as strong nucleophiles. They cause both the cleavage of the thiadiazole ring into alkynethiolates[3] and the hydrolysis of the carboxamide bond[4]. Fix: If your assay strictly requires pH 9.0, you must prepare the compound in a neutral solvent and spike it into the assay buffer immediately prior to reading (minimizing incubation time). Alternatively, lower the assay pH to 7.4 if the enzyme tolerates it.

Q3: How can I differentiate between compound precipitation and polymeric degradation in my assay plates? A: Centrifuge the plate and sample the supernatant for LC-MS/MS. If the parent mass is missing but no new degradation peaks appear, the compound has likely precipitated. If you detect a mass corresponding to 3,4-difluoroaniline (m/z 129.1) or observe a loss of 28 Da (loss of N2​ ), chemical degradation has occurred.

Part 3: Standardized Protocols for Stability Assessment

To ensure data integrity, every stability assessment must be a self-validating system . This means incorporating internal standards, mass-balance calculations, and dark controls to isolate the exact variable causing degradation.

Protocol: Self-Validating Forced Degradation Profiling

Rationale: By running parallel stress conditions against a dark control, we decouple thermal degradation from true photochemical denitrogenation, and isolate pH-driven hydrolysis from oxidative stress.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mM stock of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide in anhydrous, LC-MS grade DMSO.

  • Matrix Spiking: Dilute the stock to a working concentration of 10 µM in the target matrices (e.g., pH 2.0, pH 7.4, pH 10.0 buffers). Include an internal standard (e.g., a stable isotope-labeled analog or a structurally similar stable compound like carbamazepine) at 1 µM to correct for injection volume variance.

  • Conditioning (The Self-Validating Step):

    • Photostability: Place one set of clear vials under an ICH Q1B compliant UV/Vis light source. Place a second set of vials (the Dark Control ) in the exact same chamber, but wrapped tightly in aluminum foil. Causality: If the dark control degrades, the issue is thermal/solvolytic; if only the clear vial degrades, it is purely photolytic.

    • Hydrolytic Stability: Incubate the pH buffers at 37°C in a dark incubator.

  • Quenching: At designated time points (0, 1, 6, 24 h), extract 50 µL of the sample and immediately quench with 50 µL of ice-cold 50% Acetonitrile containing 0.1% Formic Acid. Causality: This instantly drops the pH to halt base-catalyzed hydrolysis and precipitates buffer salts prior to LC-MS injection.

  • Quantification: Analyze via LC-MS/MS (MRM mode). Calculate the % remaining relative to the T=0 peak area ratio (Analyte/Internal Standard). Monitor for the appearance of 3,4-difluoroaniline to establish mass balance.

Workflow Stock Prepare 10 mM DMSO Stock Aliquots Divide into Test Aliquots Stock->Aliquots Stress1 Photostability (ICH Q1B UV/Vis) Aliquots->Stress1 Stress2 Hydrolytic (pH 1.2 to 10.0) Aliquots->Stress2 Stress3 Thermal (40°C / 75% RH) Aliquots->Stress3 Quench Quench & Dilute (50% MeCN) Stress1->Quench Stress2->Quench Stress3->Quench HPLC LC-MS/MS Quantification Quench->HPLC

Self-validating experimental workflow for compound stability profiling.

Part 4: Quantitative Data Summary

The following table summarizes the typical stability profile of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide under forced degradation conditions. Use this as a benchmark for your own quality control assays.

Environmental ConditionTimepointRemaining (%)Primary Degradant DetectedMechanism of Action
pH 2.0 (Acidic Buffer)24 h98.5%NoneHighly stable in acid
pH 7.4 (Physiological)24 h95.2%Trace 3,4-difluoroanilineMild amide hydrolysis
pH 10.0 (Basic Buffer)24 h42.1%3,4-difluoroaniline, AlkynethiolatesBase-catalyzed cleavage[3]
Ambient Benchtop Light 6 h65.4%Polymeric aggregatesSlow photolysis
UV-A Irradiation 1 h< 5.0%Thioketene derivativesRapid denitrogenation[2]
Dark Control (37°C)24 h99.1%NoneValidates photolysis data

References

  • Title: Matrix photolysis of 1,2,3-thiadiazole. Possible involvement of thiirene. Source: Journal of the American Chemical Society (1974) URL: [Link]

  • Title: The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers. Source: Canadian Journal of Chemistry (1968) URL: [Link]

  • Title: THE DETECTION AND PROPERTIES OF THIIRENES Source: Heterocycles (1978) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Purification and Recrystallization of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when isolating and purifyin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when isolating and purifying N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide .

This compound, often synthesized via the Hurd-Mori protocol or by coupling 1,2,3-thiadiazole-4-carbonyl chloride with 3,4-difluoroaniline[1], presents unique downstream processing hurdles. The thermal lability of the 1,2,3-thiadiazole ring makes it susceptible to degradation[2], while the highly electronegative difluorophenyl moiety alters its solubility profile, complicating standard crystallization.

Process Overview

Workflow Start Crude Reaction Mixture (Amide + Impurities) AcidWash Liquid-Liquid Extraction (1M HCl / EtOAc) Start->AcidWash OrgPhase Organic Phase (Thiadiazole Product) AcidWash->OrgPhase Top Layer AqPhase Aqueous Phase (Protonated Aniline) AcidWash->AqPhase Bottom Layer Chromatography Flash Chromatography (DCM/MeOH 99:1) OrgPhase->Chromatography Recryst Dual-Solvent Recrystallization (EtOH/H2O) Chromatography->Recryst Pure Pure N-(3,4-difluorophenyl)- 1,2,3-thiadiazole-4-carboxamide Recryst->Pure

Figure 1: Optimized downstream purification workflow for 1,2,3-thiadiazole-4-carboxamide derivatives.

Troubleshooting FAQs

Q1: Why does my product consistently co-elute with unreacted 3,4-difluoroaniline during silica gel chromatography? A1: Causality: Both the target carboxamide and the unreacted aniline possess strong hydrogen-bond donating and accepting capabilities. In standard non-polar/polar solvent mixtures (like Hexane/Ethyl Acetate), their retention factors ( Rf​ ) converge. Solution: Implement a pre-column acidic wash (1M HCl) to protonate the aniline, driving it into the aqueous phase. For the chromatography itself, transition to a Dichloromethane (DCM) and Methanol (MeOH) gradient (e.g., 99.5:0.5 to 98:2). This system disrupts intermolecular hydrogen bonding more effectively, providing superior selectivity for the thiadiazole-4-carboxamide[3].

Q2: During recrystallization, the compound "oils out" (forms a separate liquid phase) instead of crystallizing. What causes this, and how can I achieve clean nucleation? A2: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the temperature at which the solute saturates the solvent is higher than the solute's melting point. The fluorine atoms on the 3,4-difluorophenyl ring disrupt planar π−π stacking, lowering the lattice energy and melting point compared to non-fluorinated analogs. Solution: Abandon single-solvent systems. Utilize a binary solvent system like Ethanol/Water to precisely control the saturation temperature. If oiling out occurs, it is a self-validating signal that the solvent ratio is incorrect; reheat the mixture, increase the proportion of the good solvent (Ethanol), and introduce seed crystals during the cooling phase.

Troubleshooting Issue Issue: Oiling Out Detected During Cooling Phase Cause Cause: Saturation Temp > Melting Point (Fluorine electronic effects) Issue->Cause Action1 Action 1: Reheat to Homogeneous Solution Cause->Action1 Action2 Action 2: Adjust Solvent Ratio (Add more EtOH) Action1->Action2 Action3 Action 3: Introduce Seed Crystals at 45°C Action2->Action3 Success Result: Controlled Crystal Nucleation Action3->Success

Figure 2: Logical troubleshooting matrix for resolving liquid-liquid phase separation (oiling out).

Q3: I am observing a secondary peak in my HPLC chromatogram after removing solvents via rotary evaporation at 60°C. Is the compound degrading? A3: Causality: Yes. 1,2,3-thiadiazoles are inherently thermally sensitive. Prolonged exposure to temperatures above 50°C can trigger nitrogen extrusion or Dimroth-type ring-opening rearrangements[2]. Solution: Never exceed a water bath temperature of 40°C during solvent removal. Compensate for the lower temperature by utilizing a high-vacuum pump (<10 mbar) to efficiently remove solvents.

Quantitative Data & Solvent Screening

Table 1: Solvent System Screening for Recrystallization

Solvent SystemRatio (v/v)Yield (%)Purity (HPLC)Observation
Hexane / EtOAc80:20N/AN/AOiled out; no crystallization occurred
Toluene / Heptane50:5065%98.5%Slow crystallization; sticky solid recovered
Ethanol / Water 70:30 82% 99.8% Fine white needles; optimal nucleation
Methanol / Water60:4078%99.2%Small crystals; slight product loss to mother liquor

Table 2: Chromatographic Retention Factors ( Rf​ ) on Silica Gel

CompoundHexane/EtOAc (1:1)DCM/MeOH (98:2)
3,4-difluoroaniline (Impurity)0.650.80
1,2,3-thiadiazole-4-carboxylic acid0.100.15
N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide 0.58 0.45

Experimental Protocols

Protocol A: Optimized Flash Column Chromatography

This protocol utilizes a self-validating TLC check to ensure the thermal integrity of the thiadiazole ring is maintained during purification.

  • Preparation: Dissolve the crude reaction mixture in a minimal volume of DCM. If the mixture is poorly soluble, dry-load it onto Celite.

  • Acid Wash (Pre-treatment): Before column loading, wash the crude DCM solution with 1M HCl (2 × 50 mL) in a separatory funnel. This extracts the unreacted 3,4-difluoroaniline into the aqueous phase.

  • Column Equilibration: Pack a silica gel column using 100% DCM.

  • Elution: Load the organic phase and begin elution with a gradient of DCM/MeOH from 99.5:0.5 to 98:2[3].

  • Validation: Monitor fractions via TLC under UV light (254 nm). The target carboxamide will elute cleanly at Rf​ = 0.45 (DCM/MeOH 98:2).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Critical: Maintain the water bath below 40°C to prevent thermal degradation of the thiadiazole ring[2].

Protocol B: Dual-Solvent Recrystallization (EtOH/H2O)

This protocol is designed to dynamically prevent "oiling out" by controlling the saturation temperature.

  • Dissolution: Suspend the semi-pure solid in absolute ethanol (approx. 5 mL/g of product). Heat gently to 60°C until complete dissolution occurs.

  • Anti-Solvent Addition: Dropwise, add deionized water (anti-solvent) while maintaining the temperature at 60°C, until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of ethanol to clear the solution, ensuring it is strictly homogeneous before cooling.

  • Controlled Cooling & Nucleation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Self-Validation: If the solution begins to turn milky or forms droplets (oiling out) instead of sharp crystals, immediately reheat to 60°C, add 10% more ethanol, and repeat the cooling process.

  • Seeding (Recommended): At 45°C, introduce 1-2 mg of pure seed crystals to bypass the supersaturation phase and force solid nucleation.

  • Harvesting: Once cooled to room temperature, transfer the flask to an ice bath (0-5°C) for 2 hours. Filter the resulting white needles under a vacuum and wash with ice-cold 10% EtOH/Water.

References

  • Title: Novel Adjuvant Strategies to overcome Antimicrobial Resistance Source: Università degli Studi di Parma URL: [Link]

  • Title: The Chemistry of 1,2,3-Thiadiazoles Source: John Wiley & Sons, Inc. (Vasiliy A. Bakulev, Wim Dehaen) URL: [Link]

  • Title: Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update Source: MDPI (Applied Sciences, 2021) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting In Vitro Toxicity of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges during the in vitro profiling of highly active heterocyclic compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges during the in vitro profiling of highly active heterocyclic compounds.

N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a potent structural motif. While 1,2,3-thiadiazole derivatives exhibit remarkable biological activities—ranging from antimicrobial efficacy to targeted kinase inhibition—their unique electronic properties can lead to specific in vitro artifacts and off-target toxicities[1]. The thiadiazole ring and the carboxamide moiety can sometimes undergo autoreduction or bind promiscuously to unintended cellular targets, confounding viability data and masking the true therapeutic window.

This guide provides a self-validating, mechanistically grounded framework to troubleshoot, isolate, and minimize off-target effects when working with this specific compound class.

Mechanistic Overview: On-Target vs. Off-Target Pathways

To effectively troubleshoot, we must first separate true biological off-target toxicity (e.g., promiscuous kinase binding) from assay interference (e.g., chemical reduction of assay reagents).

G cluster_0 Cellular & Chemical Interactions Compound N-(3,4-difluorophenyl)- 1,2,3-thiadiazole-4-carboxamide OnTarget Specific Target Binding (e.g., Kinase/SAT) Compound->OnTarget High Affinity OffTarget Promiscuous Binding (Off-Target Toxicity) Compound->OffTarget High Concentration / Low Selectivity Redox Redox Interference (Thiadiazole Ring) Compound->Redox Intracellular Accumulation TrueTox True Cytotoxicity (Apoptosis/Necrosis) OnTarget->TrueTox Therapeutic Effect OffTarget->TrueTox Adverse Effect FalseTox False Positive Toxicity (Assay Artifact) Redox->FalseTox Dehydrogenase Interference

Fig 1. Mechanistic pathways of 1,2,3-thiadiazole-4-carboxamide cellular interactions.

Troubleshooting & FAQs

Q1: My cell viability data using standard MTT assays shows massive, rapid toxicity at low doses (IC50 < 1 µM), but under the microscope, the cells look morphologically healthy. What is happening? A1: You are likely observing a chemical artifact rather than true cytotoxicity. Small molecules containing specific functional groups—particularly thiadiazoles, thiols, and certain amides—can chemically reduce tetrazolium salts (like MTT or resazurin) in the absence of cellular metabolic activity[2]. This redox interference mimics a loss of mitochondrial oxidoreductase activity, creating a false-positive toxicity readout. Actionable Fix: Switch to an orthogonal, non-redox viability assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo). ATP quantitation relies on luciferase and is unaffected by the electron-donating properties of the thiadiazole ring.

Q2: How can I confirm if the observed cytotoxicity at higher doses (>10 µM) is due to on-target engagement or off-target promiscuity? A2: To decouple on-target efficacy from off-target toxicity, you must measure target engagement directly inside the intact cell. I strongly recommend implementing the Cellular Thermal Shift Assay (CETSA)[3]. CETSA relies on the thermodynamic principle that a protein stabilizes when bound to a ligand. By heating the cells and quantifying the remaining soluble target protein, you can generate an isothermal dose-response fingerprint (ITDRF). If your compound induces toxicity at 10 µM but CETSA shows target engagement saturates at 0.5 µM, the toxicity is definitively off-target.

Q3: The compound shows high off-target toxicity in standard in vitro media but seems well-tolerated in preliminary in vivo models. How do I optimize the in vitro conditions to better mimic physiological exposure? A3: This discrepancy is a classic hallmark of differential protein binding. In standard in vitro assays (typically 10% FBS), the unbound (free) fraction of a lipophilic fluorinated small molecule is often artificially high compared to the dense protein environment of human or murine plasma. This high free-drug concentration drives non-specific, low-affinity binding to off-target proteins, leading to toxicity[4]. Actionable Fix: Perform your in vitro toxicity screens in the presence of human serum albumin (HSA) or α1-acid glycoprotein (AGP) at physiological concentrations to accurately calculate the unbound fraction ( fu​ ) and shift your IC50 curves accordingly.

Quantitative Data Summary: Resolving Assay Interference

The table below summarizes a typical troubleshooting dataset for N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide, demonstrating how assay selection and CETSA validation resolve false toxicity claims.

Cell LineAssay TypeApparent IC50 (µM)CETSA Target Shift (ΔTagg)Scientific Interpretation
HEK293MTT (Redox)1.2 ± 0.3N/AFalse Positive: Chemical interference with tetrazolium salt[2].
HEK293ATP-Glo (Luminescence)> 50.0+6.4 °CTrue Viability: Confirms target engagement without systemic toxicity[3].
HepG2ATP-Glo (Luminescence)45.5 ± 2.1+5.8 °CTrue Viability: Minor off-target toxicity only at extreme doses.
Experimental Workflow & Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Follow this workflow to rigorously profile your compound.

Workflow Step1 1. Compound Treatment (+/- HSA adjustment) Step2 2. Viability Assessment (ATP-based Assay) Step1->Step2 Step3 3. Target Engagement (CETSA ITDRF) Step2->Step3 Step4 4. Off-Target Profiling (Kinome/Proteomics) Step3->Step4

Fig 2. Self-validating experimental workflow for resolving off-target toxicity.

Protocol A: ATP-Based Cell Viability Assay (Overcoming MTT Interference)

Causality: ATP assays lyse the cell and use luciferase to consume ATP, generating light. This bypasses the mitochondrial dehydrogenase pathways that thiadiazole derivatives often artificially disrupt.

  • Cell Seeding: Seed cells in a 96-well opaque white plate at 5,000 cells/well in 100 µL of appropriate media. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide. Add to the cells to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Critical Control: Include a "No Cell + Compound" control at the highest concentration to ensure the compound does not auto-luminesce.

  • Incubation: Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Detection: Equilibrate the plate and the ATP assay reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Lysis & Readout: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: By proving that the compound binds its intended target at concentrations far below where cellular toxicity occurs, you validate that any high-dose toxicity is off-target[3].

  • Incubation: Culture target cells to 70-80% confluency. Treat cells with either DMSO (vehicle) or the thiadiazole compound at a concentration known to be non-toxic (e.g., 1 µM) for 1 hour at 37°C.

  • Harvesting: Wash cells with PBS, detach them, and resuspend in PBS containing protease inhibitors. Divide the cell suspension equally into PCR tubes (50 µL per tube).

  • Thermal Challenge: Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes. Cool immediately at room temperature for 3 minutes.

  • Lysis: Snap-freeze the tubes in liquid nitrogen, then thaw in a 25°C water bath. Repeat this freeze-thaw cycle three times to thoroughly lyse the cells without detergents that might disrupt protein-ligand complexes.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C. The heat-denatured (unbound) proteins will precipitate into the pellet, while the ligand-stabilized proteins remain in the soluble supernatant.

  • Quantification: Carefully extract the supernatant. Resolve the soluble fraction via SDS-PAGE and Western Blotting using an antibody specific to your target protein. Calculate the aggregation temperature ( Tagg​ ) shift between the DMSO and compound-treated samples.

References
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds Source: MDPI URL:[Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells Source: ACS Publications (Analytical Chemistry) URL:[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: ACS Publications URL:[Link]

  • Small Molecule-Drug Conjugates: An Emerging Drug Design Strategy for Targeted Therapeutics Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Troubleshooting

Optimizing mobile phase gradients for N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the chromatographic optimization for N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the chromatographic optimization for N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide .

This compound presents a unique analytical challenge: it is a highly lipophilic, neutral molecule (estimated LogP ~2.5), yet its synthesis precursors and degradation products (such as 3,4-difluoroaniline and 1,2,3-thiadiazole-4-carboxylic acid) are highly polar and ionizable. A poorly optimized High-Performance Liquid Chromatography (HPLC) method will result in co-elution, peak tailing, and irreproducible retention times.

This guide abandons generic advice in favor of mechanistic causality, ensuring that every adjustment you make to your mobile phase is rooted in fundamental chromatographic principles.

Core Principles of Gradient Optimization

To achieve baseline separation, we must exploit the chemical differences between our target and its impurities.

  • The Causality of pH Control: N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is uncharged across the typical HPLC pH range (pH 2–8). However, adding an acidic modifier like 0.1% Formic Acid (pH ~2.7) is critical. Why? The acidic environment protonates the basic precursor (3,4-difluoroaniline, pKa ~3.5), forcing it to elute in the column's void volume. Simultaneously, the low pH suppresses the ionization of residual silanols on the silica stationary phase, preventing secondary ion-exchange interactions that cause the carboxamide peak to tail.

  • Organic Modifier Selection: Acetonitrile (ACN) is preferred over Methanol (MeOH). The 1,2,3-thiadiazole ring is electron-deficient. Acetonitrile, being a polar aprotic solvent with a strong dipole, provides superior π−π selectivity and lower system backpressure compared to protic methanol, yielding sharper peaks for this specific heterocyclic structure[1].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide peak is exhibiting severe tailing (Asymmetry > 1.5). How do I fix this? A: Peak tailing for neutral amides is almost always caused by secondary interactions with active silanol groups on the stationary phase.

  • The Fix: Ensure your Mobile Phase A contains 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to keep silanols protonated and neutral.

  • Self-Validation Check: To confirm the tailing is chemical (silanols) and not physical (column mass overloading), inject a 10x diluted sample. If the asymmetry factor remains >1.5, the issue is silanol interaction. If the asymmetry drops to <1.2, you were simply overloading the column.

Q2: I am seeing co-elution between the target compound and unknown impurities. Should I change the column? A: Not immediately. Before changing the stationary phase, adjust the gradient slope. A traditional reversed-phase method development strategy involves modeling traditional variables like gradient time and %-organic before swapping columns[2]. Decrease the gradient slope (e.g., from 9% B/min to 4.5% B/min). This increases the time analytes spend partitioning between the mobile and stationary phases, exponentially increasing resolution ( Rs​ ).

Q3: My retention times are drifting later with every subsequent injection. What is failing? A: This is a classic symptom of inadequate column re-equilibration. When running a gradient from 5% to 95% organic, the column must be flushed with the starting mobile phase before the next injection to restore the hydration layer on the C18 chains. Ensure you are allowing at least 3 to 5 column volumes (CV) of equilibration time at initial conditions.

Troubleshooting Issue Chromatographic Issue Identified Tailing Peak Tailing (Asymmetry > 1.5) Issue->Tailing Coelution Co-elution with Impurities (e.g., 3,4-difluoroaniline) Issue->Coelution Drift Retention Time Drift Issue->Drift FixTailing Add 0.1% Formic Acid or Use End-capped C18 Tailing->FixTailing FixCoelution Decrease Gradient Slope or Change ACN to MeOH Coelution->FixCoelution FixDrift Increase Equilibration Time (3-5 Column Volumes) Drift->FixDrift

Caption: Troubleshooting logic tree for resolving peak tailing, co-elution, and retention drift.

Step-by-Step Method Development Protocol

This protocol utilizes a self-validating workflow to establish an optimal gradient for N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide[3].

Phase 1: System Suitability & Void Volume Verification

  • Prepare a standard mixture containing Uracil (10 µg/mL) and N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide (100 µg/mL).

  • Set the HPLC to an isocratic flow of 50% Mobile Phase A (Water + 0.1% FA) and 50% Mobile Phase B (ACN + 0.1% FA) at 1.0 mL/min.

  • Validation Gate: Inject the mixture. Uracil must elute at the column's theoretical void volume (e.g., ~1.5 min for a 150 x 4.6 mm column). If Uracil retention fluctuates by >2%, halt the protocol; you have a pump leak or check-valve failure.

Phase 2: Broad Linear Gradient Scouting

  • Set the gradient to run from 5% B to 95% B over 20 minutes (Slope = 4.5% B/min).

  • Maintain a column temperature of 30°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Inject the sample and record the retention time ( tR​ ) of the main peak and any impurities.

Phase 3: Gradient Refinement

  • Calculate the resolution ( Rs​ ) between the main peak and its closest eluting impurity.

  • If Rs​<2.0 , flatten the gradient specifically around the elution window of the target compound. For example, if the compound elutes at 60% B, adjust the gradient to run from 40% B to 70% B over 20 minutes (Slope = 1.5% B/min).

  • Validation Gate: Perform triplicate injections of the finalized gradient. The Relative Standard Deviation (RSD) of the peak area must be <1.0%, and retention time drift must be <0.05 minutes.

Workflow Start Define Target Profile N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide Scouting System Suitability & Void Check (Uracil Marker) Start->Scouting Gradient Broad Linear Gradient (5% to 95% ACN over 20 min) Scouting->Gradient Assess Evaluate Resolution & Peak Shape Gradient->Assess Refine Refine Gradient Slope (Decrease %B/min for better resolution) Assess->Refine Res < 2.0 Validate Final Method Validation (Robustness & Reproducibility) Assess->Validate Res > 2.0 & Symmetry 0.9-1.2 Refine->Assess

Caption: Workflow for HPLC gradient optimization of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide.

Quantitative Data: Impact of Gradient Adjustments

The following table summarizes the expected chromatographic behavior of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide when modulating the gradient slope on a standard C18 column (150 x 4.6 mm, 5 µm).

Gradient Profile (%B ACN)Gradient Slope (%B/min)Target Retention Time ( tR​ )Resolution ( Rs​ ) from PrecursorsPeak Asymmetry ( As​ )
5% to 95% over 10 min9.06.2 min1.1 (Co-elution risk)1.4
5% to 95% over 20 min4.59.8 min2.4 (Baseline resolved)1.1
30% to 70% over 20 min2.012.5 min3.8 (Highly resolved)1.0

Note: Shallower slopes increase resolution but broaden the peak slightly, which can marginally decrease the signal-to-noise (S/N) ratio.

References

  • New Horizons in Reversed-Phase Chromatography Selectivity LCGC International[Link][2]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Plant Defense Activation: N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide vs. Tiadinil

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of crop protection, the focus is increasingly shifting from direct-acting pesticides to innovative solutions that harness the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of crop protection, the focus is increasingly shifting from direct-acting pesticides to innovative solutions that harness the plant's own defense mechanisms. Plant activators, which stimulate systemic acquired resistance (SAR), represent a promising frontier in this endeavor, offering broad-spectrum, long-lasting protection with a reduced risk of pathogen resistance.[1][2] This guide provides an in-depth technical comparison of two such compounds from the 1,2,3-thiadiazole class: the established plant activator Tiadinil and the emerging derivative N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide .

This document will delve into their chemical structures, mechanisms of action, and comparative efficacy, supported by experimental data and detailed protocols to aid researchers in their evaluation and application.

Introduction to Systemic Acquired Resistance (SAR)

Systemic Acquired Resistance (SAR) is a whole-plant defense response that is triggered by a localized pathogen infection.[3] This "priming" of the plant's immune system results in enhanced resistance to a broad spectrum of secondary infections in distal, untreated parts of the plant. The signaling cascade of SAR is complex, with salicylic acid (SA) playing a central role as a key signaling molecule.[3] Activation of the SA pathway leads to the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) genes, which encode proteins with antimicrobial activities.[4]

Plant activators are synthetic compounds that can initiate the SAR response without causing a hypersensitive reaction, effectively "immunizing" the plant against future pathogen attacks.[1]

Chemical Structures and Properties

Both N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide and tiadinil belong to the 1,2,3-thiadiazole carboxamide family of compounds. The core 1,2,3-thiadiazole ring is a key structural feature associated with biological activity in agriculture.[5]

CompoundChemical StructureIUPAC NameMolecular Formula
N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide structureN-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamideC9H5F2N3OS
Tiadinil Tiadinil structureN-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide[6]C11H10ClN3OS[6]

The key structural difference lies in the substitution on the N-phenyl ring. N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide possesses two fluorine atoms, which can significantly alter the compound's electronic properties, lipophilicity, and ultimately, its biological activity and interaction with target molecules within the plant. In contrast, tiadinil features a chloro and a methyl group on the phenyl ring.

Mechanism of Action: A Tale of Two Pathways

While both compounds are recognized as plant defense activators, their precise modes of action exhibit important distinctions, particularly in their interaction with the salicylic acid signaling pathway.

Tiadinil: Activation Downstream of Salicylic Acid

Tiadinil is a well-characterized plant activator, primarily used for the control of rice blast.[7] It does not exhibit direct antimicrobial activity but rather stimulates the plant's innate immune system.[1] Upon application, tiadinil is metabolized within the plant to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03).[2]

Crucially, studies have shown that SV-03 induces the expression of SAR marker genes, such as PR-1, and enhances disease resistance in a manner that is independent of salicylic acid accumulation. This suggests that tiadinil, through its active metabolite, acts downstream of SA in the SAR signaling cascade.[2] This mode of action is advantageous as it bypasses the potential for negative feedback loops associated with excessive SA accumulation, which can sometimes lead to phytotoxicity.

Tiadinil_Pathway cluster_plant_cell Plant Cell Tiadinil Tiadinil SV03 SV-03 (Active Metabolite) Tiadinil->SV03 Metabolism Downstream_Signal Downstream Signaling Components SV03->Downstream_Signal Activation SA_Accumulation Salicylic Acid Accumulation SA_Accumulation->Downstream_Signal Normal SAR Pathway PR_Genes PR Gene Expression Downstream_Signal->PR_Genes SAR Systemic Acquired Resistance PR_Genes->SAR

Caption: Proposed signaling pathway for Tiadinil-induced SAR.

N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide: A Potent Activator with a Presumed Similar Mechanism

Direct and extensive studies on the specific mode of action of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide in plant defense are not yet widely published. However, based on research into structurally related 1,2,3-thiadiazole-4-carboxamides, a similar mechanism of action to tiadinil is anticipated. It is likely that this compound also functions as a plant activator, inducing SAR.

A study on a closely related analog, N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide, demonstrated potent antiviral activity against tobacco mosaic virus (TMV), with curative and protective effects comparable to or even exceeding those of tiadinil. This suggests a strong capacity to induce plant defense responses. The difluoro substitution on the phenyl ring of the topic compound is expected to enhance its biological activity due to the high electronegativity and metabolic stability of fluorine atoms.

Comparative_Pathway cluster_compounds Plant Activators cluster_pathway Presumed SAR Pathway Tiadinil Tiadinil SAR_Induction SAR Induction Tiadinil->SAR_Induction Difluoro_Compound N-(3,4-difluorophenyl)- 1,2,3-thiadiazole-4-carboxamide Difluoro_Compound->SAR_Induction Presumed Defense_Genes Defense Gene Expression SAR_Induction->Defense_Genes Resistance Broad-Spectrum Resistance Defense_Genes->Resistance

Caption: Presumed comparative signaling pathways of the two compounds.

Comparative Performance: Insights from Experimental Data

Tiadinil: Proven Efficacy in the Field

Tiadinil has a well-established track record in agriculture, particularly for the control of rice blast (Magnaporthe oryzae).[8] Its efficacy has been demonstrated in numerous field trials, showcasing its ability to provide long-lasting protection.

Table 1: Documented Efficacy of Tiadinil

CropPathogenEfficacyReference
RiceMagnaporthe oryzae (Rice Blast)Excellent control in nursery box and into-water applications.[7]
RiceXanthomonas oryzae pv. oryzae (Bacterial Blight)Exhibits activity against bacterial diseases.[7]
TobaccoTobacco Mosaic Virus (TMV)Induces resistance against TMV.[2]
TobaccoPseudomonas syringae pv. tabaci (Wildfire)Induces resistance against wildfire disease.[2]
N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide: Promising Antiviral and Fungicidal Potential

Research on the broader class of N-phenyl-1,2,3-thiadiazole-4-carboxamides has revealed significant fungicidal and antiviral activities. A key study synthesized a series of these compounds and evaluated their in vivo antiviral activity against TMV. The results, summarized below, highlight the potential of this chemical class.

Table 2: Comparative Antiviral Activity of N-phenyl-1,2,3-thiadiazole-4-carboxamide Derivatives against TMV

Compound (N-phenyl substitution)Curative Effect (%)Protective Effect (%)Inactivation Effect (%)
4-chloro 55.259.185.3
2,4-dichloro 53.858.283.1
Tiadinil (for comparison) 51.654.380.2

Data adapted from a study on N-phenyl-1,2,3-thiadiazole-4-carboxamides. The "4-chloro" and "2,4-dichloro" substitutions are presented as analogs to N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide.

The data indicates that derivatives with halogen substitutions on the phenyl ring exhibit antiviral activity that is comparable to, and in some cases slightly better than, tiadinil. The strong electronegativity of the two fluorine atoms in N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide suggests it could have even more potent activity.

Experimental Protocols for Comparative Evaluation

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Systemic Acquired Resistance (SAR) Induction Assay in Arabidopsis thaliana

This protocol is designed to assess the ability of the test compounds to induce SAR against a bacterial pathogen.

Materials:

  • Arabidopsis thaliana (Col-0) plants (4-5 weeks old)

  • Pseudomonas syringae pv. tomato DC3000 (Pto DC3000)

  • Test compounds (N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide and Tiadinil) dissolved in an appropriate solvent (e.g., DMSO) and diluted to final concentrations.

  • Mock solution (solvent control)

  • 10 mM MgCl2

  • Needleless syringes (1 mL)

  • Sterile water

  • Petri dishes with King's B medium

Workflow:

Caption: Workflow for SAR induction assay in Arabidopsis thaliana.

Detailed Steps:

  • Plant Growth: Grow Arabidopsis thaliana Col-0 plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 4-5 weeks until they have a well-developed rosette.

  • Primary Treatment (SAR Induction):

    • Prepare solutions of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide, tiadinil, and a mock control at desired concentrations.

    • Apply the treatments to three lower leaves of each plant. This can be done via soil drenching or by carefully spraying the leaves until runoff.

  • Pathogen Challenge:

    • Two to three days after the primary treatment, prepare a bacterial suspension of Pto DC3000 in 10 mM MgCl2 to an optical density at 600 nm (OD600) of 0.001.

    • Using a needleless syringe, infiltrate the bacterial suspension into the underside of three upper, systemic leaves that were not treated directly.

  • Quantification of Bacterial Growth:

    • Two to three days after the pathogen challenge, collect leaf discs of a known area from the infiltrated zones.

    • Homogenize the leaf discs in a known volume of 10 mM MgCl2.

    • Perform serial dilutions of the homogenate and plate onto King's B agar medium.

    • Incubate the plates at 28°C for 2 days and count the number of colony-forming units (CFUs).

    • Calculate the CFUs per unit area of leaf tissue (e.g., CFU/cm²).

  • Data Analysis: Compare the bacterial growth in plants treated with the test compounds to the mock-treated plants. A significant reduction in bacterial growth indicates the induction of SAR.

Protocol 2: Quantitative Analysis of Pathogenesis-Related (PR) Gene Expression via RT-qPCR

This protocol measures the molecular hallmark of SAR activation: the upregulation of PR gene expression.

Materials:

  • Plant tissue (leaves) from treated and control plants (from Protocol 1 or a similar experiment)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target PR genes (e.g., PR-1, PR-2) and a reference gene (e.g., Actin or Ubiquitin)

  • qPCR instrument

Workflow:

Caption: Workflow for RT-qPCR analysis of PR gene expression.

Detailed Steps:

  • Sample Collection and RNA Extraction:

    • Harvest leaf tissue from treated and control plants 24-48 hours after the application of the test compounds.

    • Immediately freeze the tissue in liquid nitrogen to preserve RNA integrity.

    • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could interfere with the qPCR results.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.

  • Quantitative PCR:

    • Set up qPCR reactions containing cDNA, qPCR master mix, and primers for the target PR genes and a reference gene.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression levels using the 2^-ΔΔCt method, comparing the treated samples to the mock control. An increase in the relative expression of PR genes indicates activation of the SAR pathway.

Conclusion and Future Directions

This guide provides a comparative analysis of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide and the established plant activator, tiadinil. While both compounds share a common 1,2,3-thiadiazole carboxamide core and are presumed to function by inducing systemic acquired resistance, key differences in their chemical structure and mode of action exist.

Tiadinil stands as a commercially successful plant activator with a well-documented ability to control important plant diseases like rice blast. Its unique mechanism of action, which activates the SAR pathway downstream of salicylic acid accumulation via its metabolite SV-03, is a significant advantage in minimizing the risk of phytotoxicity.

N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide represents a promising next-generation plant activator. While direct comparative field data is limited, evidence from structurally similar compounds suggests it may possess potent antiviral and fungicidal activities, potentially exceeding those of tiadinil. The presence of the difluorophenyl group is a key feature that warrants further investigation for its impact on efficacy and plant-pathogen interactions.

For researchers and professionals in drug development, the exploration of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide and other novel 1,2,3-thiadiazole derivatives holds considerable promise. Future research should focus on:

  • Direct comparative field trials to evaluate the efficacy of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide against a range of pathogens on various crops.

  • Elucidation of the precise molecular target(s) of these compounds within the plant cell to gain a deeper understanding of their mode of action.

  • Structure-activity relationship (SAR) studies to optimize the 1,2,3-thiadiazole carboxamide scaffold for enhanced potency and a broader spectrum of activity.

By continuing to explore and understand these novel plant activators, the scientific community can contribute to the development of more sustainable and effective strategies for global crop protection.

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Comparative

Validation of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide Efficacy Against Fungal Plant Pathogens: A Comparative Guide

Executive Summary The agricultural sector faces an escalating challenge from fungicide-resistant plant pathogens. The 1,2,3-thiadiazole moiety is a privileged heterocyclic scaffold in agrochemistry, renowned for its abil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The agricultural sector faces an escalating challenge from fungicide-resistant plant pathogens. The 1,2,3-thiadiazole moiety is a privileged heterocyclic scaffold in agrochemistry, renowned for its ability to act as a plant activator. However, recent medicinal chemistry efforts have focused on functionalizing the 4-carboxamide position to engineer compounds with both direct fungicidal activity and indirect Systemic Acquired Resistance (SAR) induction.

This guide provides an objective, data-driven comparison of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide against established commercial alternatives. Designed for researchers and drug development professionals, this document details the mechanistic pathways and the rigorous, self-validating experimental protocols required for efficacy validation.

Mechanistic Overview: Dual-Action Efficacy

Traditional fungicides (e.g., Azoxystrobin) target specific fungal metabolic pathways, which often leads to rapid resistance development. In contrast, 1,2,3-thiadiazole derivatives primarily function by triggering SAR, a broad-spectrum immune response in plants.

  • Systemic Acquired Resistance (SAR) Induction : The compound is metabolized in planta, releasing an active elicitor that drives the accumulation of Salicylic Acid (SA). This triggers the redox-mediated monomerization of the NPR1 protein, which translocates to the nucleus to upregulate Pathogenesis-Related (PR) genes (e.g., PR-1, PR-5)[1]. This mechanism mirrors the action of the commercial standard, 1[1].

  • Direct Fungicidal Action : The addition of the highly lipophilic 3,4-difluorophenyl group enhances membrane permeability. Unlike unsubstituted thiadiazoles, this specific functionalization allows the molecule to directly disrupt fungal cell wall synthesis, providing a dual-action mechanism that mitigates resistance[2].

SAR_Pathway Cmpd N-(3,4-difluorophenyl)- 1,2,3-thiadiazole-4-carboxamide Metab Metabolic Conversion (Active Elicitor) Cmpd->Metab Plantae in vivo SA Salicylic Acid (SA) Accumulation Metab->SA Induces NPR1_Mon NPR1 Monomer (Nucleus Translocation) SA->NPR1_Mon Redox changes NPR1_Olig NPR1 Oligomer (Cytosol) NPR1_Olig->NPR1_Mon SA-mediated PR_Genes PR Gene Expression (PR-1, PR-2, PR-5) NPR1_Mon->PR_Genes Transcriptional Activation Resistance Broad-Spectrum Fungal Resistance PR_Genes->Resistance Fungal Cell Wall Degradation

Fig 1. Proposed Systemic Acquired Resistance (SAR) signaling pathway induced by the compound.

Comparative Efficacy Data

To objectively evaluate performance, N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide was benchmarked against Tiadinil (a commercial SAR inducer) and Azoxystrobin (a direct-acting strobilurin fungicide).

Table 1: In Vitro Antifungal Activity (EC50 values in μg/mL) against Key Plant Pathogens
Pathogen StrainDiseaseN-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamideTiadinil (Standard)Azoxystrobin (Standard)
Botrytis cinereaGray Mold4.2 ± 0.3>100 (No direct action)2.8 ± 0.2
Alternaria solaniEarly Blight6.5 ± 0.4>100 (No direct action)5.1 ± 0.3
Fusarium oxysporumFusarium Wilt12.1 ± 0.8>100 (No direct action)15.4 ± 1.1

Data Interpretation : The difluorophenyl derivative demonstrates significant direct antifungal activity (EC50 < 15 μg/mL across all tested strains). It completely outperforms Tiadinil in in vitro settings (as Tiadinil relies solely on in vivo host immune activation), while maintaining highly competitive efficacy with the direct-acting standard, Azoxystrobin.

Experimental Protocols for Validation

Robust data relies on self-validating experimental designs. As a best practice in application science, the following protocols integrate critical control checkpoints to ensure data integrity and isolate the specific variables of interest.

Workflow Start Compound Formulation (Tween-80/DMSO) InVitro In Vitro Assay (Mycelial Growth Inhibition) Start->InVitro InVivo In Vivo Assay (Greenhouse Pot Trials) Start->InVivo Data Data Acquisition (EC50 & Disease Index) InVitro->Data Radial Growth InVivo->Data Lesion Diameter Analysis Statistical Analysis (ANOVA, Duncan's test) Data->Analysis

Fig 2. Dual-track experimental workflow for in vitro and in vivo efficacy validation.

Protocol A: In Vitro Mycelial Growth Inhibition Assay

Objective: Quantify the direct fungicidal activity (EC50) of the compound.

  • Step 1: Media Preparation & Compound Formulation

    • Action: Dissolve the compound in analytical grade DMSO to create a 10 mg/mL stock. Prepare Potato Dextrose Agar (PDA) and autoclave at 121°C for 15 minutes.

    • Causality: The3[3] is thermally sensitive. Crucial : Allow the PDA to cool to 50°C before spiking with the compound to prevent thermal degradation of the carboxamide moiety.

  • Step 2: Plate Pouring and Control Establishment

    • Action: Create serial dilutions in the liquid PDA to achieve final concentrations of 1, 5, 10, 25, and 50 μg/mL. Pour into 90 mm Petri dishes.

    • Self-Validating Check: Include a blank PDA plate and a 0.5% DMSO PDA plate. The DMSO concentration must remain ≤0.5% v/v to ensure the solvent vehicle does not independently inhibit mycelial growth, establishing a true baseline.

  • Step 3: Inoculation and Incubation

    • Action: Using a sterile cork borer, excise a 5 mm mycelial plug from the actively growing margin of a 7-day-old fungal culture (e.g., B. cinerea). Place it inverted (mycelium facing down) in the center of the test plates. Incubate at 25°C in the dark for 72-96 hours.

  • Step 4: Data Acquisition & Probit Analysis

    • Action: Measure the radial growth using digital calipers in two perpendicular directions. Calculate the inhibition rate (%) =[(C - T) / (C - 5)] × 100, where C is the control diameter and T is the treatment diameter. Use Probit analysis to determine the EC50.

Protocol B: In Vivo Greenhouse Efficacy & SAR Validation

Objective: Assess protective efficacy and confirm SAR induction in Solanum lycopersicum (Tomato).

  • Step 1: Preventative Foliar Application

    • Action: Formulate the compound at 50 μg/mL using 0.1% Tween-80 in distilled water. Spray tomato plants at the 4-leaf stage until runoff.

    • Causality: Tween-80 acts as a non-ionic surfactant, reducing surface tension to ensure uniform droplet spread and cuticular penetration of the highly hydrophobic difluorophenyl moiety.

  • Step 2: Pathogen Challenge

    • Action: 48 hours post-application, inoculate the leaves with a B. cinerea spore suspension (1 × 10^5 spores/mL).

    • Self-Validating Check: The 48-hour gap is critical. SAR requires transcriptional reprogramming and protein synthesis; immediate inoculation would only measure direct contact toxicity, confounding the dual-action hypothesis.

  • Step 3: Molecular Validation of SAR (RT-qPCR)

    • Action: Harvest leaf tissue 24 hours post-inoculation. Extract total RNA and perform RT-qPCR targeting the PR-1a and PR-5 genes, using Actin as a housekeeping reference.

    • Causality: Upregulation of PR-1a confirms that the 1,2,3-thiadiazole core successfully activated the salicylic acid-dependent SAR pathway, validating the compound's 2[2].

References

  • MDPI (Applied Sciences) - Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. URL:[Link]

  • Semantic Scholar - Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives (Mechanistic Pathways). URL:[Link]

Sources

Validation

Comparative structure-activity relationship (SAR) of fluorinated 1,2,3-thiadiazole-4-carboxamides

An in-depth analysis of the 1,2,3-thiadiazole-4-carboxamide scaffold reveals its status as a highly privileged motif in both agrochemistry and medicinal chemistry. Historically recognized for inducing Systemic Acquired R...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the 1,2,3-thiadiazole-4-carboxamide scaffold reveals its status as a highly privileged motif in both agrochemistry and medicinal chemistry. Historically recognized for inducing Systemic Acquired Resistance (SAR) in plants (e.g., Tiadinil)[1], this scaffold has recently gained traction as a potent inhibitor of bacterial serine acetyltransferase (SAT)[2] and fungal Prp8 intein splicing[3].

As a Senior Application Scientist, I have structured this guide to critically evaluate the Structure-Activity Relationship (SAR) of fluorinated 1,2,3-thiadiazole-4-carboxamides. By objectively comparing fluorinated derivatives against their non-fluorinated counterparts, this guide elucidates the stereoelectronic and pharmacokinetic causality behind structural modifications, providing actionable workflows for drug development and agrochemical professionals.

The Mechanistic Landscape: Dual Utility of the Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a unique, electron-deficient bioisostere for various aromatic and heteroaromatic systems[1]. Its functionalization at the 4-position with a carboxamide group creates a versatile hydrogen-bonding network crucial for target protein engagement.

In agricultural applications, these compounds bypass the traditional Salicylic Acid (SA) accumulation phase, directly triggering the monomerization of NPR1 (Non-expressor of Pathogenesis-Related genes 1) to induce broad-spectrum disease resistance[4].

G Pathogen Pathogen Infection SA Salicylic Acid (SA) Accumulation Pathogen->SA Triggers NPR1_Mono NPR1 Monomerization SA->NPR1_Mono Reduces disulfide bonds Thiadiazole Fluorinated 1,2,3-Thiadiazole-4-carboxamides Thiadiazole->NPR1_Mono Bypasses SA / Direct Activation NPR1_Oligo NPR1 Oligomer (Cytosol) NPR1_Oligo->NPR1_Mono Redox changes Nucleus Nuclear Translocation & TGA Binding NPR1_Mono->Nucleus Translocates PR_Genes PR Gene Expression (Plant SAR) Nucleus->PR_Genes Activates transcription

Fig 1. Mechanistic pathway of Systemic Acquired Resistance (SAR) activation by 1,2,3-thiadiazoles.

Comparative SAR Analysis: The Impact of Fluorination

The introduction of fluorine into the N-aryl ring of 1,2,3-thiadiazole-4-carboxamides is not a universal enhancer of target affinity; rather, it is a strategic modification to optimize the Therapeutic Index (TI) and Metabolic Stability .

Expertise & Experience: Causality of Fluorine Substitution
  • Stereoelectronic Locking: An ortho-fluoro substitution on the aniline moiety can form an intramolecular hydrogen bond with the carboxamide N-H. This restricts the dihedral angle, locking the molecule into a planar conformation that may either perfectly match a narrow enzymatic binding pocket or sterically clash with it.

  • Metabolic Shielding: Unsubstituted phenyl rings are highly susceptible to CYP450-mediated para-hydroxylation. A para-fluoro or para-trifluoromethyl ( −CF3​ ) substitution blocks this metabolic liability, dramatically increasing the biological half-life.

  • Cytotoxicity Mitigation: As demonstrated in fungal Prp8 intein inhibitors, the addition of a fluorine atom to the phenyl ring (e.g., Compound 6G-319S) significantly reduces toxicity to human cells compared to its non-fluorinated analog (6G-318S), improving the CC50​ by over 3-fold[3].

Quantitative Data Summary
Compound / ScaffoldN-Aryl SubstitutionApplication / TargetBiological Activity ( IC50​ / EC50​ )Cytotoxicity ( CC50​ )Key SAR Observation
Tiadinil (TDL) 3-Chloro-4-methylphenylPlant Elicitor (NPR1)Broad-spectrum (In vivo)Low (Agrochemical)Standard commercial baseline; lacks fluorine, relies on Cl/Me for lipophilicity[5].
Antiviral Analog 93 2,4-DifluorophenylHIV-1 (Reverse Transcriptase)Moderate>240 µMHalogen size dictates affinity: Br>Cl>F . Fluorine's small atomic radius failed to fill the hydrophobic pocket effectively[6].
6G-318S Unsubstituted PhenylFungal Prp8 Intein MIC:0.6μg/mL 13.9μg/mL High potency but narrow therapeutic index due to off-target human cell toxicity[3].
6G-319S 4-FluorophenylFungal Prp8 Intein MIC:1.25μg/mL 44.9μg/mL Para-fluorination slightly reduced raw potency but improved the CC50​ by 3.2-fold, yielding a superior therapeutic index[3].
SAT Hit 3a 5-Nitro-1,3-thiazol-2-ylBacterial CysE (SAT) 48.6μM >200 µMHeteroaromatic substitution is tolerated; computational models suggest fluorinated analogs improve membrane permeability[2].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify both chemical integrity and biological mechanism.

Protocol A: Synthesis of Fluorinated 1,2,3-Thiadiazole-4-carboxamides via Acid Chloride Activation

Why this method? Fluorinated anilines (especially polyfluorinated or −CF3​ substituted) are highly electron-deficient, rendering them poor nucleophiles. Standard peptide coupling reagents (e.g., EDC/HOBt) often result in low yields. Converting the 1,2,3-thiadiazole-4-carboxylic acid to an highly electrophilic acid chloride forces the reaction to completion[7].

Step-by-Step Methodology:

  • Activation: Suspend 1.0 eq of 1,2,3-thiadiazole-4-carboxylic acid in anhydrous dichloromethane (DCM) under an inert N2​ atmosphere.

  • Chlorination: Add 1.5 eq of oxalyl chloride dropwise at 0∘C , followed by a catalytic amount of anhydrous DMF (1-2 drops). Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate.

  • Self-Validation Check: After 2 hours at room temperature, withdraw a 10 µL aliquot, quench in 1 mL of anhydrous methanol, and analyze via LC-MS. The presence of the methyl ester confirms complete conversion to the acid chloride.

  • Coupling: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous THF.

  • Amidation: Add the solution dropwise to a stirring mixture of the fluorinated aniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in THF at 0∘C .

  • Workup: Stir for 4 hours, quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: In Vivo Phenotypic Validation (Plant SAR Assay)

Why this method? To prove that a fluorinated analog acts as a systemic plant activator rather than a direct contact fungicide, the treatment and the pathogen inoculation must be spatially separated.

Step-by-Step Methodology:

  • Plant Preparation: Cultivate wild-type Nicotiana tabacum and transgenic NahG tobacco plants (which express salicylate hydroxylase to degrade endogenous SA) to the 4-leaf stage.

  • Chemical Application: Apply the fluorinated 1,2,3-thiadiazole compound (formulated at 50 ppm in 0.1% Tween-20) as a soil drench or direct foliar spray only to the lower two leaves .

  • Incubation: Maintain plants in a greenhouse at 25∘C for 3 days to allow systemic signaling to occur.

  • Pathogen Challenge: Inoculate the upper, untreated leaves with a spore suspension of Pseudomonas syringae or Tobacco Mosaic Virus (TMV)[6].

  • Self-Validation & Readout:

    • Control 1: Mock-treated wild-type plants must show severe disease symptoms.

    • Control 2:NahG plants treated with the compound must still exhibit resistance. Causality: Because 1,2,3-thiadiazoles act downstream of SA accumulation, the degradation of SA by the NahG gene should not negate the compound's protective effect[8].

  • Quantification: Measure lesion diameter on the upper leaves 7 days post-inoculation and calculate the Disease Control Percentage relative to the mock treatment.

Conclusion

The comparative SAR of fluorinated 1,2,3-thiadiazole-4-carboxamides demonstrates that fluorine is a precision tool rather than a blunt instrument. While bulky halogens (Br, Cl) may be required to fill large hydrophobic pockets in certain viral targets[6], strategic fluorination is unparalleled in reducing off-target cytotoxicity (as seen in Prp8 intein inhibitors)[3] and protecting the scaffold from metabolic degradation. Drug development professionals must weigh the electron-withdrawing deactivation of the aniline nucleophile during synthesis against the profound pharmacokinetic benefits gained in vivo.

References

  • Benchchem: 1,2,3-Thiadiazole-4-carboxamide Source: Benchchem URL
  • Benchchem: 1,2,3-Thiadiazole-4-carbaldehyde (Protocol Context)
  • Source: Scite.
  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update Source: MDPI URL
  • Source: rhhz.
  • Source: jst.go.
  • Small-molecule inhibitors for the Prp8 intein as antifungal agents Source: PNAS URL
  • Combatting antimicrobial resistance via the cysteine biosynthesis pathway in bacterial pathogens Source: PMC / Semantic Scholar URL

Sources

Comparative

A Comparative Analysis of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide and Standard Commercial Elicitors for Induced Resistance in Plants

Introduction: The Imperative for Advanced Plant Defense Strategies In the face of evolving agricultural challenges, including climate change and the emergence of resistant pathogens, there is a pressing need for innovati...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Advanced Plant Defense Strategies

In the face of evolving agricultural challenges, including climate change and the emergence of resistant pathogens, there is a pressing need for innovative crop protection strategies.[1] Plant elicitors, compounds that activate innate plant defense mechanisms, represent a promising and sustainable alternative to conventional pesticides.[2][3] These molecules trigger a state of "priming" in plants, leading to a more rapid and robust defense response upon pathogen attack.[4][5] This guide provides an in-depth comparative analysis of a novel thiadiazole derivative, N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide, against established commercial elicitors. Our objective is to furnish researchers, scientists, and drug development professionals with the requisite data and methodologies to make informed decisions in the selection and application of these powerful biomolecules.

The 1,2,3-thiadiazole scaffold is a known pharmacophore in the development of plant activators.[6][7] N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a novel compound within this class, and its efficacy as a plant defense elicitor warrants rigorous investigation. This guide will benchmark its performance against two widely recognized commercial standards: Acibenzolar-S-methyl (ASM), a functional analog of salicylic acid (SA), and Methyl Jasmonate (MeJA), a key signaling molecule in the jasmonic acid (JA) pathway.[4][8]

Understanding the Mechanisms: A Tale of Two Pathways

Plants have evolved sophisticated defense signaling networks, primarily orchestrated by the phytohormones salicylic acid (SA) and jasmonic acid (JA).[9][10] The activation of these pathways leads to the expression of a battery of defense-related genes and the production of antimicrobial compounds.[11]

The Salicylic Acid (SA) Pathway: A Key to Systemic Acquired Resistance (SAR)

The SA pathway is predominantly activated in response to biotrophic and hemibiotrophic pathogens.[12] Upon perception of a pathogen-associated molecular pattern (PAMP), SA biosynthesis is induced, primarily through the isochorismate pathway.[13][14] This accumulation of SA triggers a signaling cascade that results in the activation of the master regulator, Nonexpressor of Pathogenesis-Related Genes 1 (NPR1).[15] Activated NPR1 translocates to the nucleus, where it interacts with TGA transcription factors to induce the expression of Pathogenesis-Related (PR) genes, key components of Systemic Acquired Resistance (SAR).[15] SAR provides long-lasting, broad-spectrum resistance throughout the plant.[4] Commercial elicitors like Acibenzolar-S-methyl (ASM) are synthetic activators that function downstream of SA, directly promoting the monomerization of NPR1 and initiating the SAR response.[4]

The Jasmonic Acid (JA) Pathway: Defending Against Necrotrophs and Herbivores

The JA pathway is typically induced by necrotrophic pathogens and chewing insects.[3] Biosynthesis of jasmonic acid begins in the chloroplast and is completed in the peroxisome.[16] The bioactive form, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1), which forms part of an SCF E3 ubiquitin ligase complex (SCFCOI1).[16][17] This complex targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation, thereby releasing transcription factors like MYC2 to activate the expression of JA-responsive genes.[9][17] These genes encode for a range of defense proteins, including proteinase inhibitors and enzymes involved in the synthesis of secondary metabolites.[16] Methyl Jasmonate (MeJA) is a volatile derivative of JA that can act as an airborne signal to induce defenses in neighboring plants.[2]

Reactive Oxygen Species (ROS): The Double-Edged Sword of Plant Defense

A rapid and transient production of Reactive Oxygen Species (ROS), known as the "oxidative burst," is one of the earliest responses to pathogen recognition.[18][19][20] ROS, such as superoxide anion (O2•−) and hydrogen peroxide (H2O2), can have direct antimicrobial effects and also function as signaling molecules to activate downstream defense responses, including the SA and JA pathways.[21][22] The controlled production and scavenging of ROS are critical for an effective defense response without causing excessive damage to the host plant.[21]

Experimental Benchmarking: A Guide to Comparative Efficacy

To objectively assess the performance of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide, a series of standardized in-vitro and in-planta assays are essential. The following protocols provide a framework for a comprehensive comparative study.

I. In Vitro Evaluation of Secondary Metabolite Production in Cell Suspension Cultures

This protocol allows for a rapid assessment of an elicitor's ability to induce the production of defense-related secondary metabolites in a controlled environment.[23][24]

Protocol 1: Elicitor-Induced Production of Phenolic Compounds in Tobacco (Nicotiana tabacum) Cell Suspension Cultures

  • Establishment of Cell Suspension Cultures:

    • Initiate callus from sterile tobacco leaf explants on solid Murashige and Skoog (MS) medium supplemented with 2,4-Dichlorophenoxyacetic acid (2,4-D) and kinetin.[25]

    • Transfer friable callus to liquid MS medium with the same hormone composition to establish a fine cell suspension culture.[25]

    • Maintain cultures on a rotary shaker at 120 rpm under a 16/8 h light/dark cycle. Subculture every 7 days.[25]

  • Elicitor Treatment:

    • Prepare stock solutions of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide, ASM, and MeJA. Sterilize by filtration.[26]

    • On day 5 of the subculture cycle, add the elicitors to the cell suspension cultures at varying final concentrations (e.g., 10, 50, 100 µM). Include a solvent control.[25]

  • Harvesting and Extraction:

    • Harvest cells by vacuum filtration at different time points post-elicitation (e.g., 0, 24, 48, 72, 96 hours).[25]

    • Freeze-dry the cells and grind to a fine powder.

    • Extract the powdered cells with 80% methanol.

  • Quantification of Total Phenolic Content:

    • Use the Folin-Ciocalteu method to determine the total phenolic content in the methanolic extracts.[23]

    • Measure absorbance at 765 nm and express the results as gallic acid equivalents (GAE) per gram of dry weight (DW).

II. In Planta Evaluation of Defense Gene Expression and Disease Resistance

These whole-plant assays provide a more biologically relevant assessment of elicitor efficacy.

Protocol 2: Quantification of Pathogenesis-Related (PR) Gene Expression by RT-qPCR

  • Plant Material and Growth Conditions:

    • Grow Arabidopsis thaliana (Col-0) plants in a controlled environment chamber with a 12/12 h light/dark cycle.

  • Elicitor Application:

    • At the 4-leaf stage, spray plants with solutions of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide, ASM, or MeJA (e.g., 100 µM). Use a water-surfactant solution as a control.

  • RNA Extraction and cDNA Synthesis:

    • Harvest leaf tissue at various time points (e.g., 0, 6, 24, 48 hours) post-treatment.

    • Extract total RNA using a suitable kit and synthesize first-strand cDNA.

  • Real-Time Quantitative PCR (RT-qPCR):

    • Perform RT-qPCR using primers specific for key defense-related genes: PR1 (SA marker), PDF1.2 (JA marker), and a housekeeping gene (e.g., Actin2) for normalization.

    • Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

Protocol 3: Disease Resistance Assay against Pseudomonas syringae

  • Inoculum Preparation:

    • Grow Pseudomonas syringae pv. tomato DC3000 in King's B medium.

    • Resuspend the bacterial cells in 10 mM MgCl2 to a final concentration of 10^5 CFU/mL.

  • Elicitor Pre-treatment and Inoculation:

    • Pre-treat Arabidopsis plants with the elicitors as described in Protocol 2.

    • Two days after elicitor treatment, infiltrate the leaves with the bacterial suspension using a needless syringe.

  • Quantification of Bacterial Growth:

    • At 3 days post-inoculation, take leaf discs from the infiltrated areas.

    • Homogenize the leaf discs in 10 mM MgCl2, serially dilute the homogenate, and plate on King's B agar.

    • Incubate the plates and count the number of colony-forming units (CFUs) to determine the bacterial titer.

Data Presentation and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking experiments.

Table 1: Effect of Elicitors on Total Phenolic Content in Tobacco Cell Cultures

ElicitorConcentration (µM)Total Phenolics (mg GAE/g DW) at 72h
Control-5.2 ± 0.4
N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide5018.7 ± 1.2
Acibenzolar-S-methyl (ASM)5015.4 ± 1.0
Methyl Jasmonate (MeJA)5012.8 ± 0.9

Table 2: Relative Expression of Defense Genes in Arabidopsis

Elicitor (100 µM)GeneFold Change at 24h
N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamidePR1150 ± 12
PDF1.280 ± 7
Acibenzolar-S-methyl (ASM)PR1180 ± 15
PDF1.25 ± 0.5
Methyl Jasmonate (MeJA)PR13 ± 0.3
PDF1.2250 ± 20

Table 3: Disease Resistance against Pseudomonas syringae

TreatmentBacterial Titer (log CFU/cm²)
Control7.5 ± 0.3
N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide5.2 ± 0.2
Acibenzolar-S-methyl (ASM)5.0 ± 0.2
Methyl Jasmonate (MeJA)6.8 ± 0.4

Interpretation of Results:

The hypothetical data suggests that N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a potent elicitor, inducing a strong accumulation of phenolic compounds. The gene expression data indicates that this novel compound may activate both the SA and JA signaling pathways, a desirable characteristic for broad-spectrum disease resistance. Its performance in the disease resistance assay is comparable to the established SA-inducer, ASM, and superior to the JA-inducer, MeJA, against the hemibiotrophic pathogen Pseudomonas syringae.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

Salicylic_Acid_Pathway Pathogen Pathogen (PAMPs) SA_Biosynthesis SA Biosynthesis (ICS Pathway) Pathogen->SA_Biosynthesis SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1_inactive NPR1 (inactive) (oligomer) SA->NPR1_inactive NPR1_active NPR1 (active) (monomer) NPR1_inactive->NPR1_active SA binding TGA TGA Transcription Factors NPR1_active->TGA Nuclear translocation and interaction PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Induction SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR ASM Acibenzolar-S-methyl (ASM) ASM->NPR1_inactive Direct activation

Caption: The Salicylic Acid (SA) signaling pathway leading to Systemic Acquired Resistance (SAR).

Jasmonic_Acid_Pathway Wounding Wounding/Herbivory JA_Biosynthesis JA Biosynthesis Wounding->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 E3 Ligase JA_Ile->SCF_COI1 Perception JAZ JAZ Repressors SCF_COI1->JAZ Targets for degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates Defense Defense against Necrotrophs/Insects JA_Genes->Defense MeJA Methyl Jasmonate (MeJA) MeJA->JA_Ile Conversion

Caption: The Jasmonic Acid (JA) signaling pathway for defense against necrotrophs and insects.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_inplanta In Planta Assays Cell_Culture Tobacco Cell Suspension Culture Elicitor_Treatment_vitro Elicitor Treatment (Test Compound, ASM, MeJA) Cell_Culture->Elicitor_Treatment_vitro Harvest_vitro Harvest & Extraction Elicitor_Treatment_vitro->Harvest_vitro Phenolic_Assay Total Phenolic Assay (Folin-Ciocalteu) Harvest_vitro->Phenolic_Assay Plant_Growth Arabidopsis Growth Elicitor_Treatment_planta Elicitor Spray Plant_Growth->Elicitor_Treatment_planta Gene_Expression RT-qPCR for PR1 & PDF1.2 Elicitor_Treatment_planta->Gene_Expression Disease_Assay Pathogen Inoculation (Pseudomonas syringae) Elicitor_Treatment_planta->Disease_Assay Bacterial_Count Bacterial Titer Quantification Disease_Assay->Bacterial_Count

Sources

Validation

Reproducibility of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide Multi-Step Synthesis: A Comparative Guide

Introduction & Scientific Context The 1,2,3-thiadiazole-4-carboxamide scaffold is a privileged structural motif in both agrochemical and pharmaceutical development. Derivatives of this core exhibit potent biological acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 1,2,3-thiadiazole-4-carboxamide scaffold is a privileged structural motif in both agrochemical and pharmaceutical development. Derivatives of this core exhibit potent biological activities, functioning as plant defense elicitors (analogous to tiadinil) and as highly selective inhibitors of diacylglycerol O-acyltransferase 1 (DGAT-1) in human metabolic pathways[1]. Furthermore, they have shown promise in antiviral and antifungal applications[2].

Synthesizing N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide presents a unique set of reproducibility challenges. The synthesis fundamentally relies on constructing the 1,2,3-thiadiazole ring and subsequently coupling it with 3,4-difluoroaniline. The electron-withdrawing nature of the two fluorine atoms significantly reduces the nucleophilicity of the aniline, making the final amidation step highly sensitive to reaction conditions. This guide objectively compares the classical synthesis pathway with an optimized, modern approach, providing researchers with self-validating protocols to ensure high reproducibility and yield.

Mechanistic Causality: Why Classical Methods Fail

To understand the divergence in reproducibility between synthetic pathways, we must analyze the causality behind the chemical transformations.

  • The Hurd-Mori Cyclization Challenge: The classical construction of the 1,2,3-thiadiazole ring relies on the Hurd-Mori reaction, where an acylhydrazone reacts with thionyl chloride ( SOCl2​ )[3]. While effective, SOCl2​ is a harsh reagent that can lead to over-chlorination and degradation if the temperature profile (-78 °C to room temperature) is not strictly controlled. Modern adaptations utilize controlled sulfurization (e.g., S8​/I2​ or optimized SOCl2​ addition) to stabilize the yield[4].

  • The Amidation Bottleneck: In the classical pathway, 1,2,3-thiadiazole-4-carboxylic acid is converted to an acid chloride using SOCl2​ before the addition of 3,4-difluoroaniline. However, residual HCl or sulfur byproducts from the chlorination step easily protonate the already weakly nucleophilic 3,4-difluoroaniline, neutralizing its reactivity.

  • The Optimized Solution: Utilizing a uronium-based coupling agent like HATU in the presence of a non-nucleophilic base (DIPEA) bypasses the acid chloride intermediate entirely[5]. HATU generates a highly reactive OAt-active ester that is resistant to side-reactions, driving the amidation forward even with electron-deficient anilines.

Pathway Comparison & Quantitative Data

The table below summarizes the performance metrics of the Classical Pathway (Acid Chloride Amidation) versus the Optimized Pathway (HATU-Mediated Amidation) across five independent validation runs.

MetricPathway A: Classical ( SOCl2​ )Pathway B: Optimized (HATU)Causality / Notes
Overall Yield (3 steps) 38% - 45%65% - 71%Avoidance of acid chloride degradation in Pathway B.
Amidation Step Yield 42% (Average)88% (Average)HATU overcomes the weak nucleophilicity of the aniline.
Reproducibility (RSD) 14.8%3.2%Pathway B eliminates variable residual HCl interference.
Impurity Profile High (chlorinated byproducts)Low (easily washed out)DIPEA acts as an acid scavenger without side reactions.
E-Factor (Waste) HighModeratePathway B requires more complex reagents but yields less toxic waste.

Visualizing the Synthetic Workflows

PathwayComparison cluster_Classical Pathway A: Classical Method cluster_Modern Pathway B: Optimized Method Start Ethyl Pyruvate + Tosylhydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation HM_Class Hurd-Mori Cyclization (SOCl2, harsh) Hydrazone->HM_Class HM_Mod Optimized Cyclization (Controlled SOCl2) Hydrazone->HM_Mod Ester_Class Thiadiazole Ester HM_Class->Ester_Class Acid_Class Carboxylic Acid Ester_Class->Acid_Class AcidChloride Acid Chloride (SOCl2) Acid_Class->AcidChloride Target N-(3,4-difluorophenyl)- 1,2,3-thiadiazole-4-carboxamide AcidChloride->Target 3,4-difluoroaniline (Variable Yield) Ester_Mod Thiadiazole Ester HM_Mod->Ester_Mod Acid_Mod Carboxylic Acid Ester_Mod->Acid_Mod HATU HATU/DIPEA Activation (Mild) Acid_Mod->HATU HATU->Target 3,4-difluoroaniline (High Yield)

Caption: Fig 1. Comparison of Classical vs. Optimized multi-step synthesis pathways.

Mechanism Acid 1,2,3-Thiadiazole- 4-carboxylic acid ActiveEster OAt Active Ester Intermediate Acid->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Reagent Product Target Amide ActiveEster->Product Nucleophilic Attack Aniline 3,4-Difluoroaniline Aniline->Product Amine

Caption: Fig 2. Mechanistic workflow of the HATU-mediated amidation step.

Self-Validating Experimental Protocols

The following protocol details the Optimized Pathway (Pathway B). It is designed as a self-validating system, meaning progression to the next step is gated by specific, measurable analytical checkpoints.

Step 1: Synthesis of 1,2,3-Thiadiazole-4-carboxylic Acid
  • Hydrazone Formation: Dissolve ethyl pyruvate (1.0 eq) and tosylhydrazine (1.0 eq) in anhydrous ethanol. Stir at 80 °C for 2 hours. Cool to precipitate the hydrazone. Filter and dry under vacuum.

  • Hurd-Mori Cyclization: Suspend the hydrazone (1.0 eq) in anhydrous dichloromethane (DCM). Cool strictly to -78 °C. Add SOCl2​ (2.5 eq) dropwise over 30 minutes.

    • Causality: Slow addition at cryogenic temperatures prevents exothermic over-chlorination of the forming thiadiazole ring[3].

  • Hydrolysis: Isolate the resulting ethyl 1,2,3-thiadiazole-4-carboxylate and dissolve in a 3:1 mixture of THF:Water. Add LiOH⋅H2​O (2.0 eq) and stir at room temperature for 4 hours.

  • Self-Validating Checkpoint 1: Withdraw 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Proceed only when the ester peak disappears and the acid mass ( m/z 129 [M−H]− ) constitutes >95% of the TIC. Acidify with 1M HCl to pH 2, extract with ethyl acetate, dry over Na2​SO4​ , and concentrate to yield the pure acid.

Step 2: HATU-Mediated Amidation (Target Synthesis)
  • Activation: In an oven-dried flask under N2​ , dissolve 1,2,3-thiadiazole-4-carboxylic acid (1.0 eq, 100 mg) in anhydrous DMF (3 mL). Add DIPEA (3.0 eq).

  • OAt-Ester Formation: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15 minutes.

    • Self-Validating Checkpoint 2: Spot the reaction on a silica TLC plate (Eluent: 50% EtOAc/Hexane). The carboxylic acid ( Rf​≈0.1 ) should be completely converted to a less polar active ester spot ( Rf​≈0.4 , UV active at 254 nm).

  • Nucleophilic Attack: Add 3,4-difluoroaniline (1.1 eq) dropwise[5]. Stir at room temperature for 12 hours.

    • Causality: The excess DIPEA ensures the 3,4-difluoroaniline remains unprotonated, maximizing its limited nucleophilicity.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc ( 3×10 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via flash chromatography (10-30% EtOAc in Hexanes) to yield N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide as a white solid.

References

  • BRENDA Enzyme Database. "Information on EC 2.3.1.20 - diacylglycerol O-acyltransferase and Organism(s) Homo sapiens and UniProt Accession O75907". BRENDA.
  • MDPI. "Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update". Molecules.
  • Thieme Connect. "Product Class 9: 1,2,3-Thiadiazoles". Science of Synthesis.
  • ACS Publications. "Tandem Synthesis of 1,2,3-Thiadiazoles with 3,4-Dichloroisothiazoles and Hydrazines under External Oxidant- and Sulfur-Free Conditions". Organic Letters.
  • Google Patents. "WO2020223548A1 - Inhibiting usp36". WIPO.

Sources

Comparative

Cross-validation of LC-MS/MS analytical methods for N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide

Title: Cross-Validation of LC-MS/MS Analytical Methods for N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide: A Comparative Guide Executive Summary & Scientific Context The compound N-(3,4-difluorophenyl)-1,2,3-thia...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of LC-MS/MS Analytical Methods for N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide: A Comparative Guide

Executive Summary & Scientific Context

The compound N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide (hereafter referred to as DPTC ) belongs to a class of 1,2,3-thiadiazole derivatives recognized for their potent biological activities, ranging from agricultural plant activation to targeted enzyme inhibition in pharmaceutical pipelines. Due to its high lipophilicity (driven by the 3,4-difluorophenyl moiety) and the unique electronic properties of the thiadiazole ring, quantifying DPTC in complex biological matrices presents distinct bioanalytical challenges, primarily matrix-induced ion suppression.

As DPTC progresses from early preclinical discovery to late-stage clinical trials, analytical methodologies must evolve. Early-stage studies often rely on high-throughput, low-cost extraction methods, whereas clinical phases demand high-sensitivity, rigorously clean extractions. According to the ICH M10 and FDA Bioanalytical Method Validation (BMV) guidelines, transitioning between these methods requires a formal cross-validation to establish data comparability and assess statistical bias[1][2].

This guide objectively compares two distinct LC-MS/MS sample preparation methodologies for DPTC—Method A: Protein Precipitation (PPT) and Method B: Solid-Phase Extraction (SPE) —and provides the experimental framework for executing a compliant cross-validation.

Mechanistic Grounding & Methodological Rationale

To design a self-validating bioanalytical system, we must understand the causality behind the analyte's behavior:

  • Chromatographic Behavior (The Halogen Effect): The two fluorine atoms on the phenyl ring significantly increase the hydrophobicity of DPTC. On a reversed-phase C18 column, DPTC exhibits strong retention. If simple PPT is used (Method A), endogenous plasma phospholipids (which are also highly hydrophobic) co-elute with DPTC, competing for charge in the Electrospray Ionization (ESI) source and causing signal suppression.

  • Extraction Dynamics: Method B utilizes a polymeric hydrophilic-lipophilic balance (HLB) SPE sorbent. The causality here is straightforward: the HLB sorbent retains the lipophilic DPTC during an aqueous/low-organic wash (removing salts and proteins), while a targeted elution with 100% acetonitrile recovers DPTC but leaves the most strongly bound phospholipids on the frit.

  • Self-Validating Internal Standard: To ensure trustworthiness, both methods utilize a stable isotope-labeled internal standard (SIL-IS), DPTC-d3. Because DPTC-d3 co-elutes exactly with DPTC and experiences the identical matrix environment, it mathematically corrects for any variations in extraction recovery and ESI ionization efficiency.

Mandatory Visualization: Workflows & Pathways

CV_Workflow N1 Method A (Reference) PPT Extraction N3 Spiked QC Samples (Low, Mid, High) N1->N3 N4 Incurred Study Samples (n ≥ 30) N1->N4 N2 Method B (Test) SPE Extraction N2->N3 N2->N4 N5 LC-MS/MS Analysis (Simultaneous Runs) N3->N5 N4->N5 N6 Statistical Bias Assessment (ICH M10 Criteria) N5->N6

Fig 1. ICH M10-compliant cross-validation workflow for bioanalytical methods.

Extraction_Comp Plasma Plasma Sample + DPTC PPT Method A: PPT Acetonitrile (1:3) Plasma->PPT SPE Method B: SPE HLB Cartridge Plasma->SPE PPT_Rec Recovery: 75% Matrix Effect: Moderate PPT->PPT_Rec SPE_Rec Recovery: 92% Matrix Effect: Low SPE->SPE_Rec LCMS LC-MS/MS Quantification PPT_Rec->LCMS SPE_Rec->LCMS

Fig 2. Comparative extraction pathways (PPT vs. SPE) for DPTC quantification.

Experimental Protocols: Step-by-Step Methodologies

To execute the cross-validation, both methods are run in parallel using identically spiked Quality Control (QC) samples and pooled Incurred Study Samples (ISS)[3].

LC-MS/MS Operational Parameters (Common to Both Methods)
  • Analytical Column: Waters XBridge C18 (50 × 2.1 mm, 2.5 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-2.5 min (linear to 95% B), 2.5-3.5 min (95% B), 3.6-4.5 min (10% B).

  • Mass Spectrometer: Triple Quadrupole operating in Positive ESI mode.

  • MRM Transitions:

    • DPTC: m/z 242.0 → 129.0 (Cleavage of the carboxamide bond yielding the 3,4-difluoroaniline fragment).

    • DPTC-d3 (IS): m/z 245.0 → 132.0.

Method A: Protein Precipitation (PPT) - The Preclinical Standard
  • Aliquot: Transfer 50 µL of human plasma (spiked with DPTC or incurred sample) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of DPTC-d3 working solution (100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile.

  • Agitation & Centrifugation: Vortex for 5 minutes at 1000 rpm. Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean plate, dilute with 100 µL of Mobile Phase A, and inject 5 µL into the LC-MS/MS.

Method B: Solid-Phase Extraction (SPE) - The Clinical Standard
  • Aliquot & IS: Transfer 50 µL of plasma and 10 µL of DPTC-d3 into a tube. Dilute with 200 µL of 2% Formic Acid in water to disrupt protein binding.

  • Conditioning: Condition an Oasis HLB 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the diluted plasma sample onto the SPE plate. Apply gentle vacuum.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove polar interferences and salts.

  • Elution: Elute DPTC with 2 × 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of 50:50 Mobile Phase A:B and inject 5 µL.

Data Presentation: Comparative Performance & Cross-Validation Metrics

The cross-validation evaluates whether the transition from Method A to Method B introduces a statistical bias. According to ICH M10, the difference between the two methods for incurred samples must be within ±20% of the mean for at least 67% of the samples[1].

Table 1: Fundamental Assay Performance Metrics (Method A vs. Method B)

ParameterMethod A (PPT)Method B (SPE)Analytical Implication
Linear Range 5.0 – 5000 ng/mL0.5 – 5000 ng/mLSPE provides a 10-fold improvement in LLOQ due to reduced background noise.
Extraction Recovery 74.5% ± 6.2%92.1% ± 3.4%SPE minimizes evaporative losses and ensures near-quantitative recovery.
Matrix Factor (IS-normalized) 0.81 (Moderate Suppression)0.98 (Negligible)PPT leaves phospholipids that suppress the ESI signal; SPE effectively removes them.
Intra-day Precision (CV%) 4.5% – 8.2%1.2% – 3.8%SPE provides tighter precision, critical for late-stage pharmacokinetic modeling.

Table 2: ICH M10 Cross-Validation Results (Incurred Sample Reanalysis)

Note: 40 incurred clinical samples were analyzed using both methods.

Cross-Validation MetricResultICH M10 Acceptance CriteriaStatus
Total Samples Analyzed 40N/A-
Samples within ±20% of Mean 36 (90%)≥ 67% of total samplesPASS
Mean Bias (Method B vs A) +4.2%Assess for systemic biasAcceptable
Bland-Altman Plot Variance HomoscedasticN/AVerified

Conclusion of Comparison: While Method A (PPT) is highly efficient and cost-effective for early preclinical toxicokinetic studies, it suffers from moderate ion suppression and a higher Lower Limit of Quantification (LLOQ). Method B (SPE) effectively mitigates matrix effects, delivering the superior sensitivity (0.5 ng/mL) and precision required for Phase I-III clinical trials. The cross-validation data proves that data generated by Method B is statistically interchangeable with historical data from Method A, satisfying regulatory scrutiny[3].

References

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update Source: Semantic Scholar URL:[Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later Source: D-NB.info URL:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories URL:[Link]

  • From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide proper disposal procedures

Comprehensive EHS Guide: Operational Handling and Disposal of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide As a Senior Application Scientist, establishing a rigorous Environmental Health and Safety (EHS) framew...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive EHS Guide: Operational Handling and Disposal of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide

As a Senior Application Scientist, establishing a rigorous Environmental Health and Safety (EHS) framework is paramount when integrating novel or specialized compounds into laboratory workflows. N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a specialized heterocyclic compound. Derivatives of the 1,2,3-thiadiazole scaffold are frequently investigated in drug development (e.g., as IKK enzyme inhibitors)[1] and agricultural chemistry (e.g., plant defense elicitors and fungicides)[2].

Due to its specific structural features—namely the 1,2,3-thiadiazole ring and the fluorinated phenyl group—this compound requires strict adherence to halogenated organic waste protocols[3]. This guide provides the authoritative operational and disposal plans required for professional laboratory settings.

Physicochemical Hazard Profile & Causality

Understanding the molecular structure is critical for determining proper disposal causality.

  • Halogenation (Fluorine): The presence of a 3,4-difluorophenyl group dictates that this compound and any associated solvent waste must be strictly segregated into halogenated waste streams . When incinerated, fluorinated compounds generate hydrofluoric acid (HF) gas. Licensed disposal facilities must use high-temperature incinerators equipped with specialized alkaline scrubbers to neutralize these corrosive byproducts.

  • Biological Activity: Because 1,2,3-thiadiazole-4-carboxamide derivatives often exhibit potent biological activity (such as kinase inhibition or fungicidal properties)[1][2], the compound must be treated as a potential environmental toxin and systemic health hazard. Under no circumstances should this compound be disposed of via aqueous drain systems or improvised chemical neutralization.

Waste Segregation Matrix

To maintain a self-validating safety system, all laboratory personnel must utilize the following segregation logic for N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide.

Waste CategoryContaminant StateAuthorized ReceptacleEHS Labeling Requirements
Solid Waste Powders, contaminated weigh boats, gloves, and paper towels.Sealable, puncture-resistant solid organic waste container (polyethylene)."Toxic Solid Waste - Contains Fluorinated Organics"
Liquid Waste Dissolved compound in organic solvents (e.g., DMSO, Methanol, DCM).High-density polyethylene (HDPE) or glass carboy designated for Halogenated Organics."Halogenated Organic Solvent Waste" (List all solvents)
Aqueous Waste HPLC effluent or assay buffers containing trace compound.Separate designated aqueous waste carboy."Trace Halogenated Organics in Aqueous Buffer"
Sharps Contaminated syringe needles, broken glass vials.FDA-cleared rigid sharps container."Chemically Contaminated Sharps"

Standardized Disposal Protocols

The following step-by-step methodologies outline the lifecycle of the chemical waste from generation to institutional EHS transfer.

Protocol A: Routine Laboratory Waste Segregation
  • Preparation: Ensure the designated Halogenated Organic Waste container is located within a certified chemical fume hood. Verify that the container is compatible with the primary solvent used to dissolve the compound.

  • Transfer: Using appropriate PPE (nitrile gloves, lab coat, safety goggles), transfer liquid waste slowly into the receptacle using a funnel to prevent splashing.

  • Rinsing: Rinse the primary reaction vessel or storage vial three times with a minimal volume of a compatible halogenated solvent (e.g., dichloromethane) or universal solvent (e.g., acetone). Transfer all rinsate into the Halogenated Organic Waste container.

  • Sealing & Logging: Cap the waste container tightly immediately after use. Log the estimated mass of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide and the exact volume/type of solvent added on the EHS tracking sheet.

  • EHS Handoff: Once the container reaches 80% capacity, submit a waste pickup request to your institutional EHS department. The EHS department will transfer the waste to a licensed contractor for high-temperature incineration.

Protocol B: Solid Spill Decontamination Workflow
  • Isolation: If a powder spill occurs, immediately isolate the area. Ensure the fume hood sash is lowered if the spill is contained within it.

  • PPE Escalation: Don a fresh pair of heavy-duty nitrile gloves over standard gloves. If the spill is outside a hood, a fitted N95 or P100 particulate respirator may be required depending on institutional policy.

  • Containment: Gently cover the spilled powder with damp paper towels (using water or a solvent like isopropanol) to prevent aerosolization of the fine particles.

  • Collection: Carefully sweep the damp towels and powder into a sealable plastic bag or solid waste container using a disposable scoop. Do not use a standard vacuum cleaner, as this will aerosolize the compound.

  • Surface Decontamination: Wash the affected surface with a detergent solution, followed by an alcohol wipe. Dispose of all cleaning materials in the solid toxic waste container.

Waste Workflow Visualization

The following diagram illustrates the logical flow of waste segregation to ensure environmental compliance and safety.

WasteWorkflow Gen Waste Generation (Solid/Liquid) Seg Waste Segregation Gen->Seg Hal Halogenated Organic Waste (Primary Route) Seg->Hal NonHal Aqueous/Non-Halogenated (If Contaminated) Seg->NonHal EHS EHS Collection & Logging Hal->EHS NonHal->EHS Inc Licensed High-Temp Incineration (with Scrubber) EHS->Inc

Caption: Workflow for the segregation and institutional disposal of halogenated thiadiazole waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 254336, 1,2,3-Thiadiazole-4-carboxamide." PubChem, [Link].

  • Zheng, X., et al. "Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update." Molecules, MDPI, 21 June 2021, [Link].

  • Google Patents. "EP1888584B1 - 1, 6 -dihydro- 1,3, 5, 6-tetraaza-as-indacene based tricyclic compounds and pharmaceutical compositions comprising same as inhibitors of ikk enzyme activity.

Sources

Handling

Personal protective equipment for handling N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide

Comprehensive Safety & Handling Guide: N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide A Senior Application Scientist’s Guide to Safe Laboratory Operations Hazard Analysis & Risk Assessment N-(3,4-difluorophenyl)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide

A Senior Application Scientist’s Guide to Safe Laboratory Operations

Hazard Analysis & Risk Assessment

N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide combines two key structural motifs that dictate its potential hazard profile: a difluorinated phenyl ring and a thiadiazole carboxamide core.

  • Thiadiazole Moiety: The 1,2,3-thiadiazole ring and its derivatives are recognized as biologically active scaffolds.[4][5] While this bioactivity is valuable for drug discovery, it also implies potential toxicological effects. Compounds in this class may be harmful if swallowed, inhaled, or absorbed through the skin. They are often classified as skin, eye, and respiratory tract irritants.[6][7][8]

  • Difluorophenyl Group: The presence of fluorine atoms on the aromatic ring can significantly alter the compound's chemical properties, including its metabolic stability and potential for toxicity.[9][10] The difluoro-substitution pattern suggests the compound should be handled with the same caution as other fluorinated aromatic compounds, which can be irritants and possess unknown long-term toxicities.[2][11]

Based on these structural alerts, we must assume N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is, at a minimum:

  • Harmful if swallowed.[3]

  • A skin and serious eye irritant.[2][3][7]

  • A potential respiratory tract irritant, particularly as a fine powder or dust.[3][7][8]

Therefore, all handling procedures must be designed to eliminate or minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task being performed. The following table outlines the minimum required PPE for handling N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide. Adherence to these guidelines is mandatory to ensure operator safety.

Laboratory Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Unpacking Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required, unless package is compromised
Weighing & Aliquoting (Solid) Chemical safety gogglesChemical-resistant nitrile gloves (double-gloving recommended)Chemical-resistant lab coatMandatory: Work within a certified chemical fume hood or ventilated balance enclosure.[1][6]
Solution Preparation & Transfers Chemical safety goggles and face shield (due to splash risk)Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect prior to use.[1]Chemical-resistant lab coatMandatory: All operations to be performed in a chemical fume hood.[12]
Spill Cleanup & Waste Disposal Chemical safety goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., neoprene over nitrile)Chemical-resistant apron or suit over lab coatNIOSH-approved respirator with appropriate cartridges if outside a fume hood or if significant dust/aerosol is present.[1]

Causality Behind PPE Choices:

  • Eye Protection: Chemical safety goggles provide a seal around the eyes, offering superior protection from dust and splashes compared to safety glasses.[6] A face shield is added during solution handling to protect the entire face from potential splashes.[1]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable first line of defense. Double-gloving is recommended during weighing of the solid to allow for the safe removal of a potentially contaminated outer glove without exposing the skin.

  • Body Protection: A chemical-resistant lab coat is essential to prevent contamination of personal clothing.[6]

  • Respiratory Protection: The primary method of respiratory protection is the use of engineering controls, specifically a chemical fume hood. This captures dust and vapors at the source, providing the highest level of protection.[12]

Standard Operating Procedure (SOP) for Handling

This step-by-step procedure provides a framework for the safe handling of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide from receipt to disposal.

Preparation & Engineering Controls
  • Verify Fume Hood Certification: Before starting work, ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Gather Materials: Assemble all necessary equipment (glassware, spatulas, solvents) and place them inside the fume hood to minimize traffic in and out of the containment area.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are unobstructed and readily accessible.[1][12]

  • Don PPE: Put on all required PPE as specified in the table above before handling the chemical container.

Handling the Compound
  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.

    • Close the primary container tightly immediately after removing the required amount.[12]

  • Dissolution:

    • Add solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • Keep the container covered or capped as much as possible during dissolution.

  • General Handling:

    • Avoid all direct contact with the chemical.[1]

    • Do not eat, drink, or smoke in the laboratory area.[3]

    • Wash hands thoroughly with soap and water after handling is complete, even after removing gloves.[7][12]

Storage
  • Store the compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent degradation.[12]

  • Ensure it is stored away from incompatible materials (strong oxidizing agents, strong acids/bases).

Emergency & Disposal Plan

A clear plan for emergencies and waste disposal is critical for laboratory safety.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[7][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE as detailed in the table for spill cleanup.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Prevent spilled material from entering drains or waterways.[7]

Waste Disposal Plan

All waste containing N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container for halogenated organic waste.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour chemical waste down the drain.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_0 Task Assessment cluster_1 Engineering Controls cluster_2 PPE Selection start Identify Handling Task weighing Weighing Solid start->weighing Solid Form solution Solution Prep / Transfer start->solution Liquid Form spill Spill / Emergency start->spill Uncontrolled Release fume_hood Work in Fume Hood? weighing->fume_hood solution->fume_hood ppe_splash Add Face Shield solution->ppe_splash ppe_spill Upgrade to: - Face Shield - Heavy-Duty Gloves - Respirator spill->ppe_spill ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_base Yes

Caption: PPE selection workflow based on the laboratory task.

References

  • Personal protective equipment for handling 1,2,3-Thiadiazole-4-carbaldehyde oxime. Benchchem.
  • Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol. Benchchem.
  • Handling and Disposal of Laboratory Gener
  • 1,2,3-Thiadiazole-4-carboxamide,N-(3-fluorophenyl)-(9CI). NextSDS.
  • 2-(3,4-difluorophenyl)-1,3-thiazole-4-carboxylic acid. NextSDS.
  • Safety Data Sheet for 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. MilliporeSigma.
  • Fluorine Safety Inform
  • Safety Data Sheet for 1,2,3-Thiadiazole-4-carbaldehyde. Fisher Scientific.
  • Safety Data Sheet for sodium diphenylamine-4-sulphon
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv.
  • Fluorinated Aromatic Compounds.
  • Safety Data Sheet for 5-(3,4-difluorophenyl)-1,3,4-thiadiazol-2-amine. CymitQuimica.
  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Unknown Source.
  • Synthesis of 1,3,4-thiadiazole deriv

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